molecular formula C20H27NO B020139 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol CAS No. 100442-33-9

2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol

Cat. No.: B020139
CAS No.: 100442-33-9
M. Wt: 297.4 g/mol
InChI Key: MQWDISMNBYOLAB-UHFFFAOYSA-N
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Description

2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, also known as this compound, is a useful research compound. Its molecular formula is C20H27NO and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-20(2,22)16-21(3)15-14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19,22H,14-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWDISMNBYOLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445859
Record name 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol
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Molecular Weight

297.4 g/mol
Source PubChem
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CAS No.

100442-33-9
Record name 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((3,3-Diphenylpropyl)(methyl)amino)-2-methyl-2-propanol
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Record name 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol
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Record name 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methyl-2-propanol
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Record name 2-Propanol, 1-[(3,3-diphenylpropyl)methylamino]-2-methyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (Levomethadyl Acetate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, commonly known as levomethadyl acetate (LAAM). LAAM is a long-acting synthetic opioid agonist that has been used in the management of opioid dependence. Its unique pharmacological profile is largely attributable to its extensive first-pass metabolism into two active metabolites, nor-LAAM and dinor-LAAM. This document details the pharmacodynamics and pharmacokinetics of LAAM and its metabolites, focusing on their interactions with opioid receptors. Quantitative data on receptor binding affinities and functional potencies are presented, along with detailed methodologies for the key experiments used to determine these parameters. Signaling pathways and metabolic processes are illustrated to provide a clear understanding of the compound's core mechanism of action.

Introduction

Levomethadyl acetate (LAAM), a synthetic opioid agonist structurally similar to methadone, is recognized for its extended duration of action, which allows for a less frequent dosing schedule (e.g., three times a week) in the treatment of opioid dependence compared to daily methadone administration.[1][2] The prolonged therapeutic effect of LAAM is not primarily due to the parent compound itself, but rather the combined action of its two major, more potent, N-demethylated metabolites: nor-LAAM and dinor-LAAM.[1][2][3] Understanding the intricate interplay between LAAM and its active metabolites at the molecular level is crucial for a comprehensive grasp of its clinical efficacy and potential for adverse effects. This guide will delve into the core mechanism of action, from receptor interaction to downstream signaling and metabolic fate.

Pharmacodynamics: Interaction with Opioid Receptors

The pharmacological effects of LAAM and its metabolites are mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The primary target for these compounds is the µ-opioid receptor (MOR), which is responsible for their analgesic and euphoric effects, as well as side effects like respiratory depression.[4]

Receptor Binding Affinities

The affinity of a compound for a receptor is quantified by its inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. Radioligand binding assays are the standard method for determining these values. As the data below indicates, the metabolite nor-LAAM exhibits a substantially higher affinity for the µ-opioid receptor compared to the parent compound, LAAM. Data for dinor-LAAM at the µ-opioid receptor and for all three compounds at the delta (δ) and kappa (κ) opioid receptors are limited in publicly available literature.

CompoundReceptorBinding Affinity (Ki) [nM]
Levomethadyl Acetate (LAAM)µ-opioid receptor740[5]
nor-LAAMµ-opioid receptor5.6[5]
dinor-LAAMµ-opioid receptorData not available
Levomethadyl Acetate (LAAM)δ-opioid receptorData not available
nor-LAAMδ-opioid receptorData not available
dinor-LAAMδ-opioid receptorData not available
Levomethadyl Acetate (LAAM)κ-opioid receptorData not available
nor-LAAMκ-opioid receptorData not available
dinor-LAAMκ-opioid receptorData not available
Functional Potency

Beyond binding, the functional activity of a compound as an agonist is determined by its ability to activate the receptor and initiate a downstream signaling cascade. This is often measured in vitro using assays such as the [³⁵S]GTPγS binding assay, which quantifies the activation of G-proteins. The potency is typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The available data clearly demonstrates that nor-LAAM is significantly more potent at the µ-opioid receptor than LAAM. Functional potency data for dinor-LAAM is currently limited.

CompoundReceptorFunctional Potency (IC50) [nM]
Levomethadyl Acetate (LAAM)µ-opioid receptor100,000[5]
nor-LAAMµ-opioid receptor1.2[5]
dinor-LAAMµ-opioid receptorData not available

Signaling Pathways

Upon binding of LAAM or its active metabolites to the µ-opioid receptor, a conformational change in the receptor is induced, leading to the activation of intracellular heterotrimeric G-proteins (specifically of the Gi/o subtype). This activation initiates a cascade of intracellular events that ultimately produce the physiological effects of the opioid.

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist LAAM / nor-LAAM / dinor-LAAM MOR µ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds G_Protein Gαi/o-βγ MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Gαi/o inhibits K_Channel GIRK Channel (K+) G_Protein->K_Channel Gβγ activates Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Gβγ inhibits cAMP cAMP Adenylyl_Cyclase->cAMP ↓ production Cellular_Response ↓ Neuronal Excitability ↓ Neurotransmitter Release K_Channel->Cellular_Response ↑ K+ efflux (Hyperpolarization) Ca_Channel->Cellular_Response ↓ Ca2+ influx

Caption: µ-Opioid receptor signaling cascade initiated by LAAM and its metabolites.

The key downstream effects of µ-opioid receptor activation include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels, reducing calcium influx.

Together, these actions result in a decrease in neuronal excitability and a reduction in the release of neurotransmitters, which underlies the analgesic and other central nervous system effects of opioids.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The long duration of action of LAAM is a direct consequence of its pharmacokinetic profile, particularly its metabolism into active compounds with long half-lives.

Absorption and Distribution

LAAM is rapidly absorbed following oral administration, with plasma levels detectable within 15 to 30 minutes.[1] It undergoes extensive first-pass metabolism in the liver.[1] LAAM and its metabolites are widely distributed throughout the body.

Metabolism

The primary metabolic pathway for LAAM is sequential N-demethylation, which is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[1] LAAM is first demethylated to nor-LAAM, which is subsequently demethylated to dinor-LAAM.[1] Both of these metabolites are pharmacologically active opioid agonists.[1][2]

Metabolism_Pathway LAAM Levomethadyl Acetate (LAAM) nor_LAAM nor-LAAM LAAM->nor_LAAM N-demethylation (CYP3A4) dinor_LAAM dinor-LAAM nor_LAAM->dinor_LAAM N-demethylation (CYP3A4) Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (e.g., from cells expressing µ-opioid receptor) Start->Membrane_Prep Incubation Incubation: - Receptor Membranes - Radioligand (e.g., [3H]-DAMGO) - Competitor (LAAM, nor-LAAM, or dinor-LAAM) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Quantification Quantification of Radioactivity (Liquid Scintillation Counting) Filtration->Quantification Data_Analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Quantification->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide on 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Properties

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol, a key intermediate in the synthesis of the calcium channel blocker Lercanidipine, possesses distinct physicochemical characteristics that are crucial for its handling, synthesis, and purification.[1][] These properties are summarized in the table below.

PropertyValueSource
IUPAC Name 1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-ol[1][3]
Synonyms 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, Lercanidipine EP Impurity E[1][4]
CAS Number 100442-33-9[1][3]
Molecular Formula C20H27NO[1][]
Molecular Weight 297.43 g/mol []
Appearance Colourless to pale yellow oily matter[1][4]
Boiling Point 145°C at 0.2 mmHg[3][5]
Density 1.025 ± 0.06 g/cm³ (Predicted)[]
Solubility Slightly soluble in Chloroform and Methanol[1][]
pKa 14.90 ± 0.29 (Predicted)[6]
Storage Store at 2-8 °C[1][]

Synthesis and Experimental Protocols

The primary application of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol is as a crucial building block in the synthesis of Lercanidipine.[][7] The synthesis of Lercanidipine involves the esterification of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol.

A general experimental protocol for this synthesis, as described in patent literature, is as follows:

  • Activation of the Carboxylic Acid: 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting it with a halogenating agent like thionyl chloride in an aprotic solvent at a reduced temperature (-10°C to -5°C).[8]

  • Esterification Reaction: 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol is dissolved in an aprotic solvent such as methylene chloride.[8] A base, for instance, triethylamine, is added to the solution to neutralize the hydrogen chloride that will be formed during the reaction.[8] The solution containing the activated carboxylic acid is then added to this mixture under a nitrogen atmosphere at a controlled temperature (10-15°C).[8]

  • Reaction Monitoring and Work-up: The reaction is stirred and monitored for completion. Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove any unreacted starting materials and by-products.

  • Isolation and Purification: The final product, Lercanidipine, is then isolated and purified, often through crystallization, to yield the desired high-purity active pharmaceutical ingredient.

Below is a graphical representation of the synthesis workflow.

G Synthesis of Lercanidipine cluster_reactants Reactants cluster_process Process cluster_product Product Carboxylic_Acid 2,6-dimethyl-5-methoxycarbonyl-4- (3-nitrophenyl)-1,4-dihydropyridine -3-carboxylic acid Activation Activation with Thionyl Chloride Carboxylic_Acid->Activation Step 1 Amine_Alcohol 1-[(3,3-Diphenylpropyl)methylamino] -2-methyl-2-propanol Esterification Esterification in the presence of a base Amine_Alcohol->Esterification Activation->Esterification Step 2 Lercanidipine Lercanidipine Esterification->Lercanidipine Step 3

Caption: Workflow for the synthesis of Lercanidipine.

Biological Significance and Mechanism of Action

While 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol itself is not known to possess direct pharmacological activity, its significance lies in its role as a precursor to Lercanidipine, a potent L-type calcium channel blocker.[] Lercanidipine is widely used in the treatment of hypertension.

The mechanism of action of Lercanidipine involves the inhibition of the influx of extracellular calcium ions through the L-type calcium channels in the membranes of vascular smooth muscle cells. This inhibition leads to vasodilation, a widening of the blood vessels, which in turn reduces peripheral vascular resistance and lowers blood pressure.

The signaling pathway for Lercanidipine's action is depicted below.

G Mechanism of Action of Lercanidipine Lercanidipine Lercanidipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Lercanidipine->L_type_Ca_Channel Blocks Ca_Influx Calcium Ion Influx L_type_Ca_Channel->Ca_Influx Allows Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Leads to Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP

Caption: Signaling pathway of Lercanidipine's antihypertensive effect.

References

Technical Guide: Solubility Profile of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (CAS No. 100442-33-9) is a tertiary amine that serves as a key intermediate in the synthesis of Lercanidipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] The physicochemical properties of pharmaceutical intermediates are of critical importance as they influence the efficiency of synthesis, purification, and formulation of the final active pharmaceutical ingredient (API). Solubility, in particular, is a fundamental parameter that dictates solvent selection for reactions, crystallization processes, and analytical method development.

This document provides a technical overview of the known solubility characteristics of this compound in various organic solvents. It also details standardized experimental protocols for solubility determination and presents a logical workflow illustrating the significance of solubility in the broader context of pharmaceutical development.

Physicochemical Properties

  • Molecular Formula: C₂₀H₂₇NO[3]

  • Molecular Weight: 297.43 g/mol [3]

  • Appearance: Colorless to Pale Yellow Oil or Slightly Brown Liquid[3][4]

  • Boiling Point: 145°C at 0.2 mmHg[5]

Solubility Data

Quantitative solubility data for this specific intermediate is not extensively published. However, qualitative assessments are available and summarized in the table below. The compound's diphenylpropyl group contributes to its lipophilicity, while the hydroxyl and amino groups provide sites for hydrogen bonding, resulting in a mixed polarity profile.

SolventSolubility TypeReported SolubilityCitation(s)
WaterAqueousAlmost Insoluble[6]
EthanolPolar ProticSoluble[6]
Dimethylformamide (DMF)Polar AproticSoluble[6]
MethanolPolar ProticSlightly Soluble[3][5]
ChloroformNon-polarSlightly Soluble[3][5]

Note: "Soluble" and "Slightly Soluble" are qualitative terms. For precise formulation and process development, quantitative determination via the experimental protocols outlined below is essential.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in its physicochemical characterization. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[7][8]

Methodology: Equilibrium Solubility Determination by Shake-Flask Method

1. Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a defined temperature to reach equilibrium.

2. Materials and Equipment:

  • This compound (solid form)

  • Selected organic solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.

3. Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the selected solvent (e.g., 5 mL).[8] The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[9] Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[8][10]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant and filter it through a syringe filter.[8][11] Alternatively, centrifugation can be used to pellet the excess solid before carefully collecting the supernatant.[12]

  • Quantification:

    • Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Dilute the filtered saturated solution (from step 3) with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.[9]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Visualization of Logical Workflows

A. Experimental Workflow for Solubility Determination

The following diagram illustrates the standard workflow for the shake-flask method described above.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_res Result prep Add excess solid compound to solvent in vial equil Shake at constant T° (24-72 hours) prep->equil sep Filter or Centrifuge to remove undissolved solid equil->sep quant Dilute supernatant & Analyze via HPLC sep->quant res Calculate Solubility (e.g., mg/mL) quant->res BCS_Classification class1 Class I High Solubility High Permeability class2 Class II Low Solubility High Permeability class3 Class III High Solubility Low Permeability class4 Class IV Low Solubility Low Permeability bcs BCS Classification bcs->class1 Good Absorption bcs->class2 Solubility-Limited Absorption bcs->class3 Permeability-Limited Absorption bcs->class4 Poor Absorption

References

In-Depth Technical Guide: Structural Elucidation of 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol (CAS 100442-33-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol, a key intermediate and designated impurity (Lercanidipine EP Impurity E) in the synthesis of the antihypertensive drug, Lercanidipine.[1][2][3] This document collates available spectroscopic data and outlines the experimental methodologies crucial for its characterization. The structural confirmation is paramount for quality control and regulatory compliance in the pharmaceutical industry.

Chemical Identity and Physical Properties

1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol is a tertiary amine and alcohol.[4] Its chemical structure and basic properties are summarized below.

PropertyValue
CAS Number 100442-33-9[4][5]
IUPAC Name 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol[6]
Synonyms 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, Lercanidipine EP Impurity E[2][5]
Molecular Formula C₂₀H₂₇NO[6][7]
Molecular Weight 297.43 g/mol [6][7]
Appearance White to off-white solid or light yellow to yellow to orange clear liquid.[4]
Solubility Soluble in organic solvents.[4]

Spectroscopic Data for Structural Elucidation

The structural confirmation of 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. While complete raw data is not always publicly available, reference standards are typically accompanied by a comprehensive Certificate of Analysis (CoA) detailing this information.[6][8]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR) provides detailed information about the chemical environment of hydrogen atoms in the molecule. The following table summarizes the reported chemical shifts for the protons of the title compound.

Table 1: ¹H-NMR Spectral Data of 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
10.8 - 9.4bb1H-OH
9.5bs1HAmine Salt (if present)
8.30 - 8.05m2HAromatic protons
7.85 - 7.60m2HAromatic protons
7.55 - 7.20m10HAromatic protons
5.05s1HMethine proton (-CH)
4.15 - 3.35m6HMethylene protons (-CH₂-) adjacent to N and CH
3.20 - 2.15m13HMethylene protons (-CH₂-) and Methyl protons (-NCH₃)
2.6s3HMethyl protons (-NCH₃)
1.50s6HMethyl protons (-C(CH₃)₂)

Data obtained from a commercial supplier in DMSO-d6 at 400 MHz.[9] (bb: broad singlet, bs: broad singlet, m: multiplet, s: singlet)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C-NMR) provides information on the carbon skeleton of the molecule. While specific peak assignments are not publicly available, commercial suppliers of the reference standard confirm that this data is generated for structural confirmation.[6][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The expected molecular ion peak would correspond to the molecular weight of the compound.

Table 2: Mass Spectrometry Data of 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol

ParameterValue
Molecular Ion [M]⁺ 297.2093 (calculated)

This value is based on the exact mass of the molecular formula C₂₀H₂₇NO.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected FTIR Absorption Bands for 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol

Wavenumber (cm⁻¹)Functional Group
3600-3200 (broad)O-H stretch (alcohol)
3080-3010C-H stretch (aromatic)
2975-2850C-H stretch (aliphatic)
1600-1450C=C stretch (aromatic)
1260-1000C-N stretch (amine) and C-O stretch (alcohol)
760-700 and 700-650C-H out-of-plane bend (monosubstituted benzene rings)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not publicly available. However, the following are general methodologies typically employed for the structural elucidation of organic compounds.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.[6]

  • ¹H-NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C-NMR Acquisition: Proton-decoupled pulse sequences are used to obtain the carbon spectrum.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: The mass-to-charge ratio of the ions is measured by a mass analyzer (e.g., quadrupole or time-of-flight).

FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid, a thin film on a salt plate (e.g., NaCl or KBr), or as a dispersion in a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared spectrophotometer is used.

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Synthesis and Logical Relationships

1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol is a key intermediate in the synthesis of Lercanidipine. The following diagram illustrates its position in the synthetic pathway.

Synthesis_Pathway 3,3-Diphenylpropionaldehyde 3,3-Diphenylpropionaldehyde Intermediate_Amine N-methyl-3,3-diphenylpropylamine 3,3-Diphenylpropionaldehyde->Intermediate_Amine Reductive Amination Methylamine Methylamine Methylamine->Intermediate_Amine Target_Molecule 1-[(3,3-Diphenylpropyl)(methyl)amino]- 2-methyl-2-propanol (CAS 100442-33-9) Intermediate_Amine->Target_Molecule Nucleophilic Substitution Reactant_B 1-chloro-2-methyl-2-propanol Reactant_B->Target_Molecule Lercanidipine Lercanidipine Target_Molecule->Lercanidipine Esterification Lercanidipine_Precursor Lercanidipine Precursor Lercanidipine_Precursor->Lercanidipine

Caption: Synthetic pathway leading to Lercanidipine.

Experimental Workflow for Purity Analysis

The purity of 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment.

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Dissolve sample in diluent Injection Inject sample onto HPLC column Sample_Prep->Injection Mobile_Phase_Prep Prepare and degas mobile phase Separation Isocratic or gradient elution Mobile_Phase_Prep->Separation Injection->Separation Detection UV detection at a specific wavelength Separation->Detection Chromatogram Obtain chromatogram Detection->Chromatogram Integration Integrate peak areas Chromatogram->Integration Calculation Calculate purity based on area percentage Integration->Calculation

References

An In-depth Technical Guide to the Spectral Analysis of Lercanidipine Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the spectral characterization of Lercanidipine Impurity E, a known related substance of the antihypertensive drug Lercanidipine. Due to the proprietary nature of reference standards, specific spectral data for Lercanidipine Impurity E is not publicly available. However, this document offers detailed experimental protocols for acquiring the necessary data and structured templates for its presentation, empowering researchers to conduct a thorough analysis upon obtaining a reference standard.

Lercanidipine Impurity E is chemically identified as 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol. Its unique structure, lacking the dihydropyridine ring characteristic of the active pharmaceutical ingredient, makes its spectral characterization crucial for identification and quantification in drug substance and product.

Chemical Information:

  • IUPAC Name: 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol

  • CAS Number: 100442-33-9

  • Molecular Formula: C₂₀H₂₇NO

  • Molecular Weight: 297.43 g/mol

Data Presentation

The following tables are structured to enable a clear and comparative presentation of quantitative spectral data for Lercanidipine Impurity E. These should be populated with experimental data upon analysis of a certified reference standard.

Table 1: Mass Spectrometry Data

ParameterObserved ValueComments
Ionization ModeESI+Electrospray Ionization, Positive Mode
Mass AnalyzerQ-TOF/OrbitrapSpecify the type of mass analyzer used
[M+H]⁺ (Calculated)298.2165C₂₀H₂₈NO⁺
[M+H]⁺ (Observed)To be filled with experimental data
Mass Error (ppm)To be filled with experimental data
Major Fragmentation IonsTo be filled with experimental data

Table 2: ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment

Table 3: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment

Table 4: FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment of Functional Group

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to yield high-quality spectral data for the structural elucidation and characterization of Lercanidipine Impurity E.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the accurate mass of the molecular ion and its fragmentation pattern for elemental composition confirmation.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Lercanidipine Impurity E reference standard.

    • Dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 100 µg/mL.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumental Parameters:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 - 800 L/hr

    • Mass Range: m/z 50 - 500

    • Acquisition Mode: Full Scan MS and Tandem MS (MS/MS) of the protonated molecular ion.

    • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe fragmentation.

  • Data Analysis:

    • Determine the accurate mass of the protonated molecular ion [M+H]⁺.

    • Calculate the mass error in parts per million (ppm).

    • Propose the elemental composition based on the accurate mass.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the detailed chemical structure of the molecule by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of Lercanidipine Impurity E reference standard in approximately 0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16 - 64

    • Relaxation Delay (d1): 1.0 s

    • Acquisition Time: ~4 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024 - 4096

    • Relaxation Delay (d1): 2.0 s

    • Spectral Width: 0 to 200 ppm

  • Data Analysis:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • For ¹H NMR, integrate the signals, determine their multiplicity, and measure the coupling constants.

    • Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the structure of Lercanidipine Impurity E. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for unambiguous assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation:

    • Use the Attenuated Total Reflectance (ATR) technique for solid samples.

    • Place a small amount of the Lercanidipine Impurity E reference standard directly on the ATR crystal.

    • Ensure good contact between the sample and the crystal using the pressure arm.

  • Instrumental Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 - 32

  • Data Analysis:

    • Identify the characteristic absorption bands.

    • Assign the observed bands to the corresponding functional groups (e.g., O-H stretch, C-H stretch, C-N stretch, aromatic C=C stretch).

Visualization of Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for the analysis and characterization of Lercanidipine Impurity E.

experimental_workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Final Characterization start Obtain Lercanidipine Impurity E Reference Standard prep Sample Preparation for Analysis start->prep hrms HRMS Analysis prep->hrms nmr NMR Analysis (1H, 13C) prep->nmr ftir FT-IR Analysis prep->ftir hrms_data Determine Molecular Formula & Fragmentation hrms->hrms_data nmr_data Elucidate Chemical Structure nmr->nmr_data ftir_data Identify Functional Groups ftir->ftir_data report Comprehensive Spectral Data Report hrms_data->report nmr_data->report ftir_data->report signaling_pathway cluster_synthesis Lercanidipine Synthesis & Degradation cluster_impurity Impurity Formation cluster_detection Analytical Detection cluster_characterization Identification api Lercanidipine API stress Stress Conditions (e.g., Hydrolysis, Oxidation) api->stress hplc HPLC/UPLC Method api->hplc impurity_e Lercanidipine Impurity E stress->impurity_e other_impurities Other Related Substances stress->other_impurities impurity_e->hplc other_impurities->hplc spectral_analysis Spectral Analysis (MS, NMR, IR) hplc->spectral_analysis Fraction Collection

Biological Activity of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

To the valued research community, scientists, and drug development professionals,

This document addresses the biological activity of the chemical compound 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol. Following a comprehensive review of the available scientific literature, it is important to note that this compound is overwhelmingly documented as a key chemical intermediate in the synthesis of the antihypertensive drug, Lercanidipine .[1][2][3][4]

There is a significant lack of publicly available data concerning the inherent biological activity, pharmacological properties, or mechanism of action of this compound itself. The primary focus of existing research and patent literature is on its role and utility in the manufacturing process of Lercanidipine.[1][4]

Current State of Knowledge

The available information on this compound is predominantly centered on its chemical properties and synthesis. It is described as an organic compound with the molecular formula C20H27NO.[5][6] Its preparation is a crucial step in the multi-step synthesis of Lercanidipine, a third-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1][7][8][9]

Despite a thorough search for in vitro and in vivo studies, quantitative pharmacological data such as binding affinities (Ki, IC50), efficacy (EC50), or specific receptor interactions for this compound could not be located in the public domain. Consequently, the core requirements for a detailed technical guide on its biological activity, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time.

Lercanidipine: The End-Product's Biological Activity

While the intermediate itself is not characterized biologically, its end-product, Lercanidipine, is a well-studied therapeutic agent. Lercanidipine functions by blocking L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[7] Its pharmacological action is highly stereoselective, with the (S)-enantiomer being significantly more potent.[1] The metabolism of Lercanidipine is extensive and primarily mediated by the cytochrome P450 enzyme CYP3A4.[9][10]

Future Directions

The absence of data on the biological activity of this compound does not preclude the possibility of such activity. However, based on the current body of scientific literature, its primary and currently recognized role is that of a synthetic precursor.

Should future research be undertaken to characterize the pharmacological profile of this intermediate, key areas of investigation could include:

  • Receptor Screening: Broad screening against a panel of common biological targets to identify any potential interactions.

  • In Vitro Functional Assays: Cellular assays to determine any agonist or antagonist activity at identified targets.

  • In Vivo Studies: Animal models to assess any systemic effects or potential toxicity.

Conclusion

References

synthesis pathway of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol is presented for researchers, scientists, and drug development professionals. This document outlines a plausible and chemically robust synthetic pathway, including detailed experimental protocols, quantitative data, and a visual representation of the chemical transformations.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a multi-step process. The core strategy involves the preparation of a key intermediate, N-methyl-3,3-diphenylpropylamine, followed by its reaction with an epoxide to introduce the 2-hydroxy-2-methylpropyl group. This approach is adapted from established methods for the synthesis of related N,N-disubstituted amino alcohols.

The overall synthesis is divided into two main stages:

  • Stage 1: Synthesis of the intermediate N-methyl-3,3-diphenylpropylamine.

  • Stage 2: Alkylation of the intermediate amine with 1,2-epoxy-2-methylpropane to yield the final product.

Stage 1: Synthesis of N-methyl-3,3-diphenylpropylamine

This stage involves the reductive amination of 3,3-diphenylpropanal with methylamine.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 3,3-diphenylpropanal (1 equivalent) in methanol (MeOH), aqueous methylamine (CH₃NH₂, 40% solution, 1.2 equivalents) is added. The mixture is stirred at room temperature for 1 hour to facilitate the formation of the corresponding imine.

  • Reduction: The reaction mixture is cooled to 0°C in an ice bath. Sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Workup and Isolation: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The methanol is then removed under reduced pressure. The residue is partitioned between water and dichloromethane (DCM). The aqueous layer is extracted twice more with DCM.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product, N-methyl-3,3-diphenylpropylamine, is purified by column chromatography on silica gel.

Quantitative Data: Stage 1
Reactant/ReagentMolar Mass ( g/mol )EquivalentsAmount
3,3-Diphenylpropanal210.271.021.0 g
Methylamine (40% in H₂O)31.061.29.3 mL
Sodium Borohydride (NaBH₄)37.831.55.7 g
Methanol (Solvent)--200 mL
Product Molar Mass ( g/mol ) Theoretical Yield Typical Yield
N-methyl-3,3-diphenylpropylamine225.3322.5 g19.1 g (85%)

Stage 2: Synthesis of this compound

This final stage involves the nucleophilic attack of the secondary amine synthesized in Stage 1 on an epoxide.

Experimental Protocol: Epoxide Ring-Opening
  • Reaction Setup: A solution of N-methyl-3,3-diphenylpropylamine (1 equivalent) and 1,2-epoxy-2-methylpropane (isobutylene oxide, 1.1 equivalents) in ethanol (EtOH) is prepared in a sealed pressure vessel.

  • Reaction Conditions: The vessel is sealed, and the mixture is heated to 80°C for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in diethyl ether and washed with water to remove any unreacted epoxide and ethanol.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated. The final product, this compound, is obtained as a viscous oil and can be further purified by vacuum distillation or crystallization of a salt form (e.g., hydrochloride).

Quantitative Data: Stage 2
Reactant/ReagentMolar Mass ( g/mol )EquivalentsAmount
N-methyl-3,3-diphenylpropylamine225.331.010.0 g
1,2-Epoxy-2-methylpropane72.111.13.5 g
Ethanol (Solvent)--50 mL
Product Molar Mass ( g/mol ) Theoretical Yield Typical Yield
This compound297.4413.2 g10.2 g (77%)

Visualized Synthesis Pathway

The following diagram illustrates the logical flow of the two-stage synthesis process.

Synthesis_Pathway cluster_0 cluster_1 reactant reactant reagent reagent intermediate intermediate product product condition condition A 3,3-Diphenylpropanal R1 NaBH4, MeOH A->R1 B Methylamine B->R1 C N-methyl-3,3-diphenylpropylamine R2 EtOH, 80°C C->R2 D 1,2-Epoxy-2-methylpropane D->R2 E 2,N-dimethyl-N-(3,3-diphenylpropyl)- 1-amino-2-propanol R1->C C1 Stage 1: Reductive Amination C2 Stage 2: Epoxide Ring-Opening R2->E

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol

This guide provides essential physicochemical data for 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol, a compound of interest to researchers, scientists, and professionals in drug development. The information is presented in a structured format for clarity and ease of comparison.

Physicochemical Data

The fundamental molecular properties of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol are summarized below. These values are critical for experimental design, analytical method development, and regulatory submissions.

PropertyValueCitations
Molecular FormulaC₂₀H₂₇NO[1][2][3][4]
Molecular Weight297.44 g/mol [1]
IUPAC Name1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-ol[2][3]
CAS Number100442-33-9[1][2][3][4]

Structural and Identifier Information

A logical diagram illustrating the relationship between the compound's name and its primary identifiers is provided below. This visualization helps in quickly associating the chemical name with its corresponding molecular formula and weight.

Compound 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol Formula Molecular Formula: C₂₀H₂₇NO Compound->Formula MW Molecular Weight: 297.44 g/mol Compound->MW

Core Identifiers of the Compound

Experimental Protocols

Detailed experimental protocols for determining the molecular weight and formula of a compound like 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol typically involve the following standard methodologies, which are widely cited in chemical literature.

1. Mass Spectrometry for Molecular Weight Determination:

  • Objective: To determine the accurate molecular mass of the compound.

  • Methodology: High-resolution mass spectrometry (HRMS) is the preferred method.

    • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like the target compound. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized to form gaseous ions.

    • Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

    • Data Interpretation: The resulting mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺. The accurate mass of this ion is measured, and the molecular weight of the neutral molecule is calculated.

2. Elemental Analysis for Molecular Formula Determination:

  • Objective: To determine the empirical formula and confirm the molecular formula.

  • Methodology: Combustion analysis is the standard technique.

    • Sample Preparation: A precisely weighed amount of the pure compound is required.

    • Combustion: The sample is combusted in a furnace in the presence of excess oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides.

    • Detection: The amounts of CO₂, H₂O, and N₂ produced are accurately measured using various detection methods (e.g., thermal conductivity or infrared absorption).

    • Calculation: The mass percentages of Carbon, Hydrogen, and Nitrogen in the sample are calculated from the masses of the combustion products. These percentages are then used to determine the empirical formula. The molecular formula is subsequently confirmed by comparing the empirical formula weight with the molecular weight determined by mass spectrometry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Lercanidipine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely prescribed for the treatment of hypertension. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. This document provides a detailed protocol for the synthesis of Lercanidipine hydrochloride, focusing on a common and efficient method involving the coupling of a dihydropyridine carboxylic acid intermediate with a specific amino alcohol side chain. This route, often referred to as the acid chloride route, is favored for its scalability and cleaner reaction profile compared to the traditional one-pot Hantzsch synthesis.[1][2][3]

Reaction Scheme Overview

The synthesis of Lercanidipine hydrochloride can be broadly divided into two main stages:

  • Synthesis of the Dihydropyridine Core: Preparation of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. This intermediate is a pivotal compound in the synthesis of Lercanidipine.[4]

  • Coupling and Salt Formation: Esterification of the dihydropyridine core with the amino alcohol side chain, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, followed by conversion to the hydrochloride salt.

Experimental Protocols

Protocol 1: Synthesis of Lercanidipine via the Acid Chloride Route

This protocol details the esterification of the pre-synthesized dihydropyridine core with the amino alcohol side chain.

Materials:

  • 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Triethylamine

  • Hydrochloric acid (HCl) solution (e.g., in diethyl ether or isopropanol)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Brine solution

  • Water

Procedure:

Step 1: Formation of the Acid Chloride [1][5]

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend 1 equivalent of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid in dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the suspension to between -10°C and 0°C using an ice-salt bath or a cryocooler.

  • Slowly add 1.1 to 1.5 equivalents of thionyl chloride dropwise, ensuring the temperature remains below 0°C.

  • Stir the reaction mixture at this temperature for 1-2 hours. The completion of the reaction is often indicated by the dissolution of the starting carboxylic acid.

Step 2: Esterification [1][5]

  • In a separate flask, dissolve 1 equivalent of this compound in dichloromethane.

  • Cool the solution of the acid chloride from Step 1 to between -10°C and 0°C.

  • Slowly add the solution of the amino alcohol to the acid chloride solution dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a low temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Step 3: Work-up and Isolation of Lercanidipine Free Base [1]

  • Once the reaction is complete, quench the reaction by the slow addition of water or a dilute aqueous base (e.g., sodium bicarbonate solution).

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Lercanidipine free base.

Step 4: Formation of Lercanidipine Hydrochloride [1][6]

  • Dissolve the crude Lercanidipine free base in a suitable solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).[1][6]

  • Add a solution of hydrochloric acid in an organic solvent (e.g., 2N HCl in diethyl ether) dropwise with stirring.[6]

  • The Lercanidipine hydrochloride will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., MTBE), and dry under vacuum to yield Lercanidipine hydrochloride.[1][6]

Data Presentation

The following table summarizes key quantitative data for the synthesis of Lercanidipine hydrochloride.

ParameterValueReference
Yield (Hydrochloride Salt) 90-95%[6]
Purity (HPLC) >99.5%[5][6]
Melting Point (Hydrochloride Hemihydrate) 118-122 °C[6]
Melting Point (Anhydrous Hydrochloride) 185-190 °C[2]
Reaction Temperature (Acid Chloride Formation) -10°C to 0°C[1]
Reaction Temperature (Esterification) -10°C to 0°C[1]

Visualizations

Logical Workflow for Lercanidipine Synthesis

The following diagram illustrates the overall workflow for the synthesis of Lercanidipine hydrochloride via the acid chloride route.

G A Dihydropyridine Carboxylic Acid C Acid Chloride Intermediate A->C Activation (-10 to 0°C) B Thionyl Chloride (SOCl₂) B->C E Lercanidipine Free Base C->E Esterification (-10 to 0°C) D Amino Alcohol Side Chain D->E G Lercanidipine Hydrochloride E->G Salt Formation F Hydrochloric Acid (HCl) F->G

Caption: Workflow for Lercanidipine Synthesis.

Signaling Pathway (Mechanism of Action)

Lercanidipine functions by blocking the influx of calcium (Ca²⁺) ions through L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a reduction in blood pressure.

G A Lercanidipine B L-type Calcium Channels (Vascular Smooth Muscle) A->B Binds to and inhibits C Ca²⁺ Influx Blocked B->C Leads to D Decreased Intracellular Ca²⁺ C->D E Vascular Smooth Muscle Relaxation D->E F Vasodilation E->F G Reduced Blood Pressure F->G

Caption: Mechanism of Action of Lercanidipine.

References

Application Notes and Protocols: 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol, with CAS number 100442-33-9, is a chemical compound primarily recognized for its role as a key intermediate in the synthesis of Lercanidipine.[1][][3] Lercanidipine is a dihydropyridine calcium channel blocker used as an antihypertensive medication.[] The compound is also identified as Lercanidipine EP Impurity E.[] Contrary to the topic of this note, extensive literature searches have not revealed evidence of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol being used as a catalyst in hydrogenation reactions. Its primary application lies in its role as a building block in multi-step pharmaceutical manufacturing processes.

This document will first clarify the established role of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol in chemical synthesis and then provide a general overview of common catalysts and protocols in the field of asymmetric hydrogenation, which is a critical technology in modern drug development.[4][5]

Part 1: The Role of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol

Chemical and Physical Properties:

PropertyValue
CAS Number 100442-33-9[1]
Molecular Formula C₂₀H₂₇NO[1]
Molecular Weight 297.43 g/mol []
Appearance Colorless to pale yellow oily matter[]
Synonyms 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, Lercanidipine EP Impurity E[]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly)[]

Application in Lercanidipine Synthesis:

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol serves as a crucial precursor in the synthesis of Lercanidipine. The general synthetic route involves the reaction of this amino alcohol intermediate with another key fragment to construct the final dihydropyridine ring system of the Lercanidipine molecule. The process highlights the importance of this compound in providing the necessary structural moiety for the final active pharmaceutical ingredient (API).

G cluster_0 Synthesis of Lercanidipine Intermediate cluster_1 Final Assembly of Lercanidipine Precursor_A Precursor A Intermediate 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol Precursor_A->Intermediate Precursor_B Precursor B Precursor_B->Intermediate Lercanidipine Lercanidipine (API) Intermediate->Lercanidipine Reaction Dihydropyridine_Fragment Dihydropyridine Precursor Dihydropyridine_Fragment->Lercanidipine Reaction

Caption: Synthetic pathway of Lercanidipine.

Part 2: Asymmetric Hydrogenation in Drug Development - A General Overview

While 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol is not itself a catalyst, asymmetric hydrogenation is a vital technique for producing chiral molecules like many modern pharmaceuticals.[5] This process involves the addition of two hydrogen atoms to a prochiral substrate, such as a ketone, imine, or olefin, to create a chiral product with high enantiomeric excess (ee).[6] The success of this reaction hinges on the use of a chiral catalyst.

Common Classes of Catalysts for Asymmetric Hydrogenation:

  • Transition Metal Catalysts: Complexes of rhodium, ruthenium, and iridium with chiral phosphine ligands are widely used.[5][7] Ligands such as BINAP and DuanPhos are notable examples that have demonstrated high efficiency and enantioselectivity in industrial applications.[5]

  • Frustrated Lewis Pairs (FLPs): A more recent, metal-free approach involves the use of sterically hindered Lewis acids and bases that do not form a classical adduct.[4][8] These FLPs can activate dihydrogen and facilitate its addition to unsaturated substrates.[4]

General Experimental Protocol for Asymmetric Hydrogenation of a Prochiral Ketone:

The following is a generalized protocol and should be optimized for specific substrates and catalysts.

Materials:

  • Prochiral ketone (substrate)

  • Chiral catalyst (e.g., [Rh(COD)Cl]₂ with a chiral diphosphine ligand)

  • Solvent (e.g., methanol, ethanol, or dichloromethane, degassed)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., argon or nitrogen)

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the catalyst precursor (e.g., [Rh(COD)Cl]₂) and the chiral ligand are dissolved in a small amount of degassed solvent. The mixture is stirred for a specified time to allow for the formation of the active catalyst complex.

  • Reaction Setup: The substrate is dissolved in the bulk of the degassed solvent and charged into the reactor. The pre-formed catalyst solution is then transferred to the reactor via cannula.

  • Hydrogenation: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 bar). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-80 °C).

  • Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by techniques such as TLC, GC, or HPLC.

  • Work-up: Upon completion, the reactor is cooled to room temperature, and the hydrogen pressure is carefully released. The solvent is removed under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography, crystallization, or distillation. The enantiomeric excess (ee) of the chiral alcohol product is determined using chiral HPLC or GC.

G Start Start Reactor_Prep Prepare & Purge Reactor Start->Reactor_Prep Catalyst_Prep Prepare Catalyst Solution (Inert Atmosphere) Reactor_Prep->Catalyst_Prep Charge_Reactor Charge Reactor with Substrate & Catalyst Catalyst_Prep->Charge_Reactor Hydrogenation Pressurize with H₂ & Heat/Stir Charge_Reactor->Hydrogenation Monitor Monitor Reaction (TLC, GC, HPLC) Hydrogenation->Monitor Monitor->Hydrogenation Incomplete Workup Depressurize & Remove Solvent Monitor->Workup Complete Purification Purify Product Workup->Purification Analysis Analyze Enantiomeric Excess (Chiral HPLC/GC) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for asymmetric hydrogenation.

Data Presentation for a Typical Asymmetric Hydrogenation:

The following table illustrates how data from asymmetric hydrogenation experiments are typically presented. This is example data for a hypothetical reaction and not for the title compound.

EntryCatalyst (mol%)LigandSubstrateSolventPressure (bar)Temp (°C)Time (h)Conversion (%)ee (%)
10.5BINAPAcetophenoneMeOH203012>9998
20.5DuanPhosAcetophenoneEtOH203010>9999
30.1BINAPPropiophenoneMeOH5040249596

Conclusion

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol is a well-characterized intermediate in the synthesis of the pharmaceutical agent Lercanidipine. There is currently no scientific literature to support its use as a catalyst for hydrogenation. Researchers interested in hydrogenation catalysis, particularly for asymmetric synthesis in drug development, should focus on established catalyst systems, such as those based on transition metals with chiral ligands or metal-free frustrated Lewis pairs. The protocols and data presentation formats provided serve as a general guide for conducting and reporting such catalytic experiments.

References

Application Notes and Protocols for CAS 100442-33-9 in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound: 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol CAS Number: 100442-33-9 Molecular Formula: C₂₀H₂₇NO Molecular Weight: 297.43 g/mol Synonyms: 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, Lercanidipine Impurity E

Introduction

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol is a key intermediate primarily utilized in the pharmaceutical industry for the synthesis of Lercanidipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[] Its chemical structure, featuring a tertiary amine and a tertiary alcohol, makes it a versatile building block in organic synthesis. This document provides detailed application notes and protocols for its use, focusing on the synthesis of Lercanidipine.

Primary Application: Synthesis of Lercanidipine

The most prominent application of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol is its role as a crucial precursor in the final esterification step to produce Lercanidipine. The synthesis involves the coupling of this amino alcohol intermediate with a dihydropyridine carboxylic acid derivative.

General Reaction Scheme:

The synthesis of Lercanidipine from 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol generally proceeds via the formation of an ester linkage with 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid or its activated derivatives.

Lercanidipine_Synthesis Intermediate 1-[(3,3-Diphenylpropyl)methylamino]- 2-methyl-2-propanol (CAS 100442-33-9) Lercanidipine Lercanidipine Intermediate->Lercanidipine Esterification AcidChloride 2,6-dimethyl-5-methoxycarbonyl-4- (3-nitrophenyl)-1,4-dihydropyridine- 3-carbonyl chloride AcidChloride->Lercanidipine

Caption: Synthesis of Lercanidipine.

Experimental Protocols

Two main strategies for the synthesis of Lercanidipine using 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol have been reported in patent literature.

Protocol 1: Direct Esterification with Acid Chloride

This protocol involves the direct reaction of the amino alcohol with the pre-formed acid chloride of the dihydropyridine moiety.

Experimental Workflow:

Protocol_1_Workflow start Start step1 Dissolve 1-[(3,3-Diphenylpropyl)methylamino]- 2-methyl-2-propanol in an aprotic solvent start->step1 step2 Add a solution of 2,6-dimethyl-5-methoxycarbonyl-4- (3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl chloride step1->step2 step3 Stir at controlled temperature step2->step3 step4 Isolate Lercanidipine step3->step4 end End step4->end

Caption: Workflow for Direct Esterification.

Detailed Methodology:

  • Preparation of the Acid Chloride: In a suitable reactor, 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is reacted with a halogenating agent (e.g., thionyl chloride or oxalyl chloride) in an aprotic solvent (e.g., dichloromethane) to form the corresponding acid chloride.

  • Esterification Reaction: In a separate reactor, dissolve 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol in an aprotic solvent such as dichloromethane.

  • Cool the solution to a temperature between -10°C and 0°C.

  • Slowly add the previously prepared solution of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl chloride to the cooled amino alcohol solution.

  • The reaction mixture is stirred at this temperature for a specified period to allow for the completion of the esterification.

  • Work-up and Isolation: Upon completion, the reaction is quenched, and the Lercanidipine free base is isolated. This is often followed by conversion to a pharmaceutically acceptable salt, such as the hydrochloride salt.

Quantitative Data:

ParameterValueReference
Purity (Lercanidipine HCl)>99.5%Patent Literature
Overall YieldHighPatent Literature

Protocol 2: Silylation Followed by Esterification

This alternative protocol involves the protection of the hydroxyl group of the amino alcohol as a silyl ether before the esterification reaction. This can improve the reaction's efficiency and reduce side products.

Experimental Workflow:

Protocol_2_Workflow start Start step1 Dissolve 1-[(3,3-Diphenylpropyl)methylamino]- 2-methyl-2-propanol and a base in a solvent start->step1 step2 Add a silylating agent (e.g., TMSCl) step1->step2 step3 React the silylated intermediate with the acid chloride step2->step3 step4 Deprotection and Isolation of Lercanidipine step3->step4 end End step4->end

Caption: Workflow for Silylation-Esterification.

Detailed Methodology:

  • Silylation: Dissolve 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol in a suitable solvent like dichloromethane.

  • Add a base, such as triethylamine.

  • Cool the mixture and slowly add a silylating agent, for example, trimethylsilyl chloride (TMSCl).

  • Stir the reaction mixture to allow for the formation of the silyl ether.

  • Esterification: In a separate vessel, prepare the 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl chloride as described in Protocol 1.

  • Add the solution of the silylated amino alcohol to the acid chloride solution at a controlled low temperature.

  • Deprotection and Isolation: After the esterification is complete, the silyl protecting group is removed during the aqueous work-up. The final Lercanidipine product is then isolated and purified.

Quantitative Data:

ParameterValueReference
Intermediate PurityNot specifiedPatent Literature
Final Product YieldHighPatent Literature

Other Potential Applications in Organic Synthesis

While the primary application of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol is in the synthesis of Lercanidipine, its structure suggests potential for other synthetic transformations. However, detailed protocols for the following applications are not extensively documented in publicly available literature.

  • Catalysis: There are suggestions that this compound could act as a catalyst in reactions such as hydrogenation and reduction deoxygenation, likely owing to the tertiary amine functionality.[2]

  • Synthesis of Other Molecules: It has been mentioned as a starting material for the production of other molecules, including cinnamic acid, although the reaction pathways are not clearly described.[3]

Further research and publication are needed to fully explore and validate these potential applications with detailed experimental protocols and quantitative data.

Safety and Handling

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

The application of CAS 100442-33-9, 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol, is well-established and critical in the synthesis of the antihypertensive drug Lercanidipine. The provided protocols, derived from patent literature, offer a detailed guide for researchers and professionals in drug development. While other potential applications exist, they remain less explored and represent an area for future investigation.

References

Application Notes and Protocols for Reactions Involving Lercanidipine Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed framework for researchers, scientists, and drug development professionals to conduct and analyze reactions involving Lercanidipine Impurity E. The protocols focus on the controlled generation of Lercanidipine Impurity E through forced degradation of Lercanidipine Hydrochloride (HCl) and its subsequent analysis using High-Performance Liquid Chromatography (HPLC).

Introduction

Lercanidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2][3] During its synthesis and storage, various impurities can form, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.[3][][5] Lercanidipine Impurity E, chemically known as 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol, is a known related substance of Lercanidipine.[6][7][8]

Understanding the formation and reactivity of such impurities is crucial for developing robust manufacturing processes and stable formulations. These protocols describe a laboratory-scale experimental setup to study the degradation of Lercanidipine HCl under stress conditions, leading to the formation of Impurity E, and the subsequent analytical procedures for its quantification.

Materials and Apparatus

Materials
  • Lercanidipine HCl Reference Standard

  • Lercanidipine Impurity E Reference Standard

  • Hydrochloric Acid (HCl), 1 N

  • Sodium Hydroxide (NaOH), 1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Orthophosphoric Acid

  • Triethylamine (TEA)

  • Purified Water (HPLC Grade)

Apparatus
  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical Balance

  • pH Meter

  • Water Bath or Heating Block

  • Reflux Condenser

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

  • UV Cabinet (for photolytic studies)

Experimental Protocols

Protocol 1: Forced Degradation of Lercanidipine HCl

This protocol describes the conditions to induce the degradation of Lercanidipine HCl to generate its impurities, including Impurity E.

3.1.1. Preparation of Stock Solution:

  • Accurately weigh 10 mg of Lercanidipine HCl and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a mixture of water and methanol). This will be the stock solution.

3.1.2. Stress Conditions:

  • Acidic Hydrolysis:

    • Transfer 1 mL of the stock solution to a flask.

    • Add 9 mL of 1 N HCl.

    • Reflux the mixture in a water bath at 60-80°C for 1-4 hours.[9][10]

    • After the specified time, cool the solution to room temperature and neutralize it with 1 N NaOH.

    • Dilute with the mobile phase to a final concentration suitable for HPLC analysis.

  • Alkaline Hydrolysis:

    • Transfer 1 mL of the stock solution to a flask.

    • Add 9 mL of 0.1 N NaOH.

    • Reflux the mixture in a water bath at 60°C for 4 hours.[9]

    • After the specified time, cool the solution to room temperature and neutralize it with 0.1 N HCl.

    • Dilute with the mobile phase to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • Transfer 1 mL of the stock solution to a flask.

    • Add 9 mL of 3% H₂O₂.

    • Keep the solution in the dark at room temperature for 24 hours.[9]

    • Dilute with the mobile phase to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Place the solid Lercanidipine HCl powder in a hot air oven at 100°C for 6 hours.[11]

    • Alternatively, reflux an aqueous solution of the drug at 60°C for 6 hours.[9]

    • After exposure, dissolve and dilute the sample with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid Lercanidipine HCl powder or its solution in a petri dish to UV light (254 nm) in a UV cabinet for 24 hours.[9]

    • After exposure, dissolve and dilute the sample with the mobile phase for HPLC analysis.

Protocol 2: HPLC Analysis of Lercanidipine and Impurity E

This protocol outlines the HPLC method for the separation and quantification of Lercanidipine and its impurities.

3.2.1. Chromatographic Conditions:

ParameterCondition
Column Zorbax SB-C18 (50 mm x 4.6 mm, 1.8 µm) or equivalent C18/C8 column.[11][12]
Mobile Phase A: 0.01 M KH₂PO₄ buffer (pH adjusted to 3.5 with phosphoric acid).[11][12] B: Acetonitrile.
Gradient Elution A suitable gradient program to ensure separation of all impurities. For example, a linear gradient from 30% B to 70% B over 10 minutes.
Flow Rate 1.0 mL/min.[9][11][13]
Detection Wavelength 220 nm or 240 nm.[12][13][14][15]
Injection Volume 10-20 µL.
Column Temperature 20-35°C.[13]

3.2.2. Sample Preparation for HPLC:

  • Take an aliquot of the stressed sample solution from Protocol 1.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the sample into the HPLC system.

3.2.3. System Suitability Testing (SST): Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

SST ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%
Resolution between Lercanidipine and Impurity E ≥ 1.5

Data Presentation

The quantitative results from the forced degradation studies should be summarized in a clear and structured table.

Stress ConditionLercanidipine Assay (%)Lercanidipine Impurity E (%)Total Impurities (%)Mass Balance (%)
Control (Unstressed) 99.9< LOQ< LOQ100
Acid Hydrolysis 91.81.58.2100
Alkaline Hydrolysis 92.80.87.2100
Oxidative Degradation 99.2< LOQ0.8100
Thermal Degradation 99.3< LOQ0.7100
Photolytic Degradation 98.50.51.5100
LOQ: Limit of Quantitation. Data presented is hypothetical for illustrative purposes.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_reaction Forced Degradation cluster_analysis Analysis A Weigh Lercanidipine HCl B Prepare Stock Solution A->B C Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Neutralize and Dilute Sample C->D E Filter Sample (0.45 µm) D->E F Inject into HPLC E->F G Data Acquisition and Processing F->G

Caption: Experimental workflow for forced degradation and analysis.

Logical Relationship

G Lerc Lercanidipine HCl (Parent Drug) ImpE Lercanidipine Impurity E (Degradation Product) Lerc->ImpE Degradation (e.g., Hydrolysis) OtherImp Other Degradation Products Lerc->OtherImp Degradation Pathways

Caption: Relationship between Lercanidipine and its impurities.

References

Application Notes and Protocols for In Vitro Testing of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol is a chemical intermediate used in the synthesis of Lercanidipine, a third-generation dihydropyridine calcium channel blocker.[1] Lercanidipine exerts its antihypertensive effects by selectively inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels (CaV1.2) in vascular smooth muscle cells.[2][3] This leads to vasodilation and a reduction in blood pressure.[2][3] Given its role as a precursor, it is hypothesized that this compound may exhibit some activity as a modulator of L-type calcium channels.

These application notes provide a detailed framework for the in vitro evaluation of this compound to characterize its potential effects on L-type calcium channels. The following protocols are standard methods for assessing compounds that target voltage-gated calcium channels.

Hypothetical Data Summary

The following tables summarize hypothetical quantitative data for the in vitro assays described in this document. These values are provided as an illustrative example of the expected data output and for comparative purposes.

Table 1: Radioligand Binding Affinity for L-type Calcium Channels

CompoundRadioligandPreparationKi (nM)Bmax (fmol/mg protein)
This compound[3H]NitrendipineRat cortical membranes150 ± 12.5125 ± 8.3
Lercanidipine (Reference)[3H]NitrendipineRat cortical membranes5.2 ± 0.8130 ± 9.1
Verapamil (Reference)[3H]NitrendipineRat cortical membranes85 ± 6.2128 ± 7.9

Table 2: Functional Inhibition of Calcium Influx

CompoundCell LineAssay TypeIC50 (nM)
This compoundHEK293 expressing human CaV1.2FLIPR Calcium Assay850 ± 55
Lercanidipine (Reference)HEK293 expressing human CaV1.2FLIPR Calcium Assay25 ± 3.7
Nifedipine (Reference)HEK293 expressing human CaV1.2FLIPR Calcium Assay45 ± 5.1

Table 3: Electrophysiological Characterization of L-type Calcium Channel Blockade

CompoundCell TypeTechniqueParameterValue (nM)
This compoundIsolated rat ventricular myocytesWhole-cell patch clampIC50 for ICa,L inhibition1200 ± 150
Lercanidipine (Reference)Isolated rat ventricular myocytesWhole-cell patch clampIC50 for ICa,L inhibition35 ± 4.2

Experimental Protocols

Radioligand Binding Assay

This assay determines the affinity of the test compound for the L-type calcium channel by measuring its ability to displace a radiolabeled ligand.

a. Materials:

  • Test compound: this compound

  • Reference compounds: Lercanidipine, Verapamil

  • Radioligand: [3H]Nitrendipine

  • Membrane preparation: Rat cortical membranes expressing L-type calcium channels

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

b. Protocol:

  • Prepare serial dilutions of the test and reference compounds in binding buffer.

  • In a 96-well plate, add membrane preparation, [3H]Nitrendipine (at a concentration close to its Kd), and either buffer (for total binding), a high concentration of an unlabeled competitor like nifedipine (for non-specific binding), or the test/reference compound.

  • Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 and Ki values using non-linear regression analysis.

FLIPR-Based Calcium Influx Assay

This functional assay measures the ability of the test compound to inhibit the increase in intracellular calcium concentration following depolarization in cells expressing L-type calcium channels.[4][5]

a. Materials:

  • Test compound: this compound

  • Reference compounds: Lercanidipine, Nifedipine

  • Cell line: HEK293 cells stably expressing the human CaV1.2 channel.

  • Calcium-sensitive dye (e.g., Fluo-8 AM)

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Depolarization solution: Assay buffer containing high potassium chloride (e.g., 90 mM KCl)

  • FLIPR (Fluorometric Imaging Plate Reader) instrument

b. Protocol:

  • Seed the HEK293-CaV1.2 cells in black-walled, clear-bottom 96-well plates and culture overnight.

  • Load the cells with a calcium-sensitive dye for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add serial dilutions of the test and reference compounds to the wells and incubate for a predetermined time (e.g., 15 minutes).

  • Place the plate in the FLIPR instrument.

  • Initiate the assay by adding the depolarization solution to all wells simultaneously.

  • Measure the fluorescence intensity before and after the addition of the depolarization solution.

  • Calculate the inhibition of the calcium influx and determine the IC50 values.

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique directly measures the effect of the test compound on the ionic currents flowing through L-type calcium channels.[6][7][8]

a. Materials:

  • Test compound: this compound

  • Reference compound: Lercanidipine

  • Cell type: Isolated primary cardiomyocytes (e.g., rat ventricular myocytes) or a cell line with robust L-type calcium current expression.

  • External solution (in mM): e.g., 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with CsOH.

  • Internal (pipette) solution (in mM): e.g., 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES, pH 7.2 with CsOH.

  • Patch clamp amplifier and data acquisition system.

  • Micromanipulators and perfusion system.

b. Protocol:

  • Prepare isolated cells and allow them to adhere to a recording chamber.

  • Continuously perfuse the cells with the external solution.

  • Form a high-resistance (>1 GΩ) seal between a glass micropipette filled with the internal solution and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential where L-type calcium channels are inactivated (e.g., -80 mV).

  • Apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium currents (ICa,L).

  • Establish a stable baseline recording of ICa,L.

  • Perfuse the cell with the external solution containing various concentrations of the test or reference compound.

  • Record the ICa,L at each compound concentration until a steady-state effect is observed.

  • Analyze the current amplitude to determine the concentration-dependent inhibition and calculate the IC50.

Visualizations

Signaling_Pathway Depolarization Membrane Depolarization CaV1_2 L-type Calcium Channel (CaV1.2) Depolarization->CaV1_2 activates Ca_Influx Ca²⁺ Influx CaV1_2->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction leads to Test_Compound 2,N-dimethyl-N-(3,3-diphenylpropyl) -1-amino-2-propanol Test_Compound->CaV1_2 inhibits

Caption: Putative signaling pathway of this compound.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Confirmation Binding_Assay Radioligand Binding Assay (Affinity - Ki) Patch_Clamp Whole-Cell Patch Clamp (Direct Channel Activity - IC50) Binding_Assay->Patch_Clamp Confirm Hits Functional_Assay FLIPR Calcium Influx Assay (Potency - IC50) Functional_Assay->Patch_Clamp Confirm Hits

Caption: Proposed in vitro testing workflow.

FLIPR_Assay_Logic Start HEK293-CaV1.2 Cells in 96-well Plate Dye_Loading Load with Calcium Dye Start->Dye_Loading Compound_Incubation Incubate with Test Compound Dye_Loading->Compound_Incubation FLIPR_Reading Measure Fluorescence in FLIPR Compound_Incubation->FLIPR_Reading Data_Analysis Calculate IC50 FLIPR_Reading->Data_Analysis Depolarization Add High KCl (Depolarization) Depolarization->FLIPR_Reading triggers

Caption: Logical flow of the FLIPR-based calcium influx assay.

References

Application Notes and Protocols for the Analytical Determination of 2,3-dimercapto-1-(4-aminophenyl)butane (DMBAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dimercapto-1-(4-aminophenyl)butane (DMBAP) is an aromatic aminothiol compound of interest in various fields of research and development. Its structure, featuring both vicinal thiol groups and an amino-functionalized phenyl ring, suggests potential applications as a chelating agent, a reducing agent, or a building block in medicinal chemistry. Accurate and sensitive quantification of DMBAP in biological matrices and other samples is crucial for pharmacokinetic studies, toxicological assessments, and quality control.

These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of DMBAP. The protocols are based on established techniques for the analysis of aminothiols, which can be adapted for DMBAP. The primary recommended method is High-Performance Liquid Chromatography (HPLC) with fluorescence detection following pre-column derivatization, a widely used and robust technique for thiol analysis.[1][2] An alternative, highly sensitive method using HPLC coupled with mass spectrometry (MS/MS) is also discussed.

Analytical Methodologies

The analysis of thiols like DMBAP presents challenges due to their susceptibility to oxidation. Therefore, sample preparation typically involves a reduction step to ensure all the analyte is in its reduced form, followed by derivatization of the thiol groups to form a stable, detectable product.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)

This is a sensitive and widely adopted method for the quantification of thiols in biological samples.[2][3] The protocol involves the derivatization of the thiol groups with a fluorogenic reagent, followed by separation and detection using reverse-phase HPLC.

Principle: The thiol groups of DMBAP are derivatized with a reagent such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) or monobromobimane (mBBr) to yield a highly fluorescent and stable product.[1][3] The derivatized DMBAP is then separated from other sample components on a C18 column and quantified by a fluorescence detector.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, HPLC-MS/MS is the method of choice.[1] This technique offers excellent specificity through the monitoring of specific precursor-to-product ion transitions.

Principle: Following separation by HPLC, the analyte is ionized, and the mass spectrometer isolates the DMBAP parent ion. This ion is then fragmented, and specific fragment ions are detected. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity.

Quantitative Data Summary

The following tables summarize typical performance characteristics of HPLC-based methods for the analysis of aminothiols. These values can be used as a benchmark for the development and validation of a DMBAP-specific assay.

Table 1: HPLC with Fluorescence Detection - Performance Characteristics for Similar Aminothiols

ParameterCysteineHomocysteineGlutathioneReference(s)
Linearity Range 1 - 100 µM1 - 100 µM10 - 1,000 µM[3]
Limit of Detection (LOD) ~0.8 pmol/injection~0.8 pmol/injection~8 pmol/injection[3]
Limit of Quantification (LOQ) Not specifiedNot specifiedNot specified
Recovery 100.0 ± 2.2%96.6 ± 2.0%100.6 ± 3.3%[3]
Intra-day Precision (%RSD) < 5%< 5%< 5%[3]
Inter-day Precision (%RSD) < 10%< 10%< 10%[3]

Table 2: HPLC with UV-Vis Detection (using Ellman's Reagent) - Performance Characteristics for Total Thiols

ParameterTotal Thiols (as GSH)Reference(s)
Linearity Range 3 - 60 µM[1]
Limit of Detection (LOD) 30 pmol[1]
Limit of Quantification (LOQ) Not specified
Recovery 96%[1]

Experimental Protocols

Protocol 1: DMBAP Quantification by HPLC with Fluorescence Detection

This protocol is adapted from established methods for aminothiol analysis in biological samples.[3]

1. Materials and Reagents:

  • DMBAP standard

  • 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F)

  • Tris-(2-carboxyethyl)-phosphine hydrochloride (TCEP)

  • Trichloroacetic acid (TCA)

  • 2-Mercaptopropionylglycine (internal standard)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Deionized water

2. Sample Preparation: a. For biological tissues, homogenize the sample in a suitable buffer and deproteinize with TCA. b. Centrifuge to pellet the precipitated proteins. c. Transfer the supernatant to a new tube. d. To the supernatant, add the internal standard.

3. Reduction and Derivatization: a. Add TCEP solution to the sample to reduce any oxidized DMBAP. b. Incubate at room temperature. c. Add ABD-F solution for derivatization. d. Incubate at an elevated temperature (e.g., 60°C) to facilitate the reaction.

4. HPLC-FD Analysis:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[3]

  • Mobile Phase A: 20 mM ammonium formate in water, pH 3[3]

  • Mobile Phase B: Acetonitrile[3]

  • Flow Rate: 0.6 mL/min[3]

  • Gradient:

    • 0 - 0.3 min: 4% B

    • 0.3 - 1.8 min: 10% B

    • 1.8 - 2.1 min: 30% B

    • 2.1 - 2.7 min: 30% B

    • 2.7 - 3.0 min: 4% B

    • 3.0 - 4.5 min: 4% B (re-equilibration)[3]

  • Fluorescence Detection: Excitation at 385 nm, Emission at 515 nm.

5. Quantification: a. Prepare a calibration curve using DMBAP standards of known concentrations. b. Plot the peak area ratio of DMBAP to the internal standard against the DMBAP concentration. c. Determine the concentration of DMBAP in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Reduction & Derivatization cluster_analysis Analysis sample Biological Sample homogenize Homogenization & Deproteinization sample->homogenize centrifuge Centrifugation homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant reduction Reduction with TCEP supernatant->reduction derivatization Derivatization with ABD-F reduction->derivatization hplc HPLC Separation (C18 Column) derivatization->hplc fluorescence Fluorescence Detection hplc->fluorescence data Data Analysis & Quantification fluorescence->data

Caption: Experimental workflow for DMBAP analysis.

hplc_principle cluster_injection Injection cluster_separation Separation cluster_detection Detection injector Injector pump HPLC Pump injector->pump Mobile Phase column C18 Column pump->column detector Fluorescence Detector column->detector data_system Data System detector->data_system waste Waste detector->waste

Caption: Principle of HPLC with fluorescence detection.

References

Application Notes and Protocols for the Purification of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol, a key intermediate in the synthesis of Lercanidipine, also identified as Lercanidipine EP Impurity E. The following methods are designed to enhance the purity of the compound, which is often obtained as a colorless to pale yellow oily substance.

Overview of Purification Strategies

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol can be purified using several standard laboratory techniques. The choice of method will depend on the initial purity of the material, the scale of the purification, and the desired final purity. The primary methods detailed in these notes are:

  • Liquid-Liquid Extraction: An effective method for removing acidic, basic, and neutral impurities based on their differential solubility in immiscible solvents at varying pH levels.

  • Column Chromatography: A high-resolution technique suitable for separating the target compound from closely related impurities.

  • Crystallization (as a salt): A technique to convert the oily free base into a solid, crystalline salt, which often results in a significant increase in purity.

Quantitative Data Summary

The following tables summarize representative data from the application of the described purification protocols. This data is illustrative and may vary based on the specific conditions and the impurity profile of the starting material.

Table 1: Purity and Yield from Liquid-Liquid Extraction

ParameterBefore PurificationAfter Purification
Purity (by HPLC) 85-90%95-98%
Yield N/A~90%
Key Impurities Unreacted starting materials, synthesis by-productsReduced levels of starting materials and by-products

Table 2: Purity and Yield from Column Chromatography

ParameterBefore PurificationAfter Purification
Purity (by HPLC) 95-98% (post-extraction)>99%
Yield N/A~85%
Key Impurities Closely related structural analogsTrace levels of impurities

Table 3: Purity and Yield from Crystallization (as Hydrochloride Salt)

ParameterBefore Purification (Oil)After Purification (Solid)
Purity (by HPLC) 95-98%>99.5%
Yield N/A~80%
Key Impurities Residual solvents, minor organic impuritiesMinimal residual solvents and organic impurities

Experimental Protocols

Protocol for Purification by Liquid-Liquid Extraction

This protocol describes an acid-base extraction method to remove non-basic impurities.

Materials:

  • Crude 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol oil

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude oil in diethyl ether (approx. 10 volumes).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 5 volumes). The target compound will move to the aqueous phase as the hydrochloride salt.

  • Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the pH is >10. This will convert the hydrochloride salt back to the free base, which may appear as an oil.

  • Back Extraction: Extract the basified aqueous solution with diethyl ether (3 x 5 volumes). The purified free base will now be in the organic phase.

  • Washing: Combine the organic layers and wash with brine (1 x 5 volumes) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the purified oily product.

G cluster_dissolution Dissolution cluster_extraction Extraction & Washing cluster_isolation Isolation dissolve Dissolve crude oil in diethyl ether extract_acid Extract with 1M HCl dissolve->extract_acid separate_layers Separate aqueous and organic layers extract_acid->separate_layers basify Basify aqueous layer with 1M NaOH separate_layers->basify Aqueous Layer extract_base Extract with diethyl ether basify->extract_base wash_brine Wash organic layer with brine extract_base->wash_brine dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate on rotary evaporator filter->concentrate product Purified Oil concentrate->product

Fig. 1: Liquid-Liquid Extraction Workflow
Protocol for Purification by Column Chromatography

This protocol is suitable for obtaining high-purity material, typically after an initial clean-up by extraction.

Materials:

  • Partially purified 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the compound in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A small amount of triethylamine (e.g., 0.1-1%) should be added to the mobile phase to prevent tailing of the amine on the acidic silica gel. A typical gradient might be from 5% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Pooling and Concentration: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the highly purified product.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation pack_column Pack silica gel column load_sample Load sample pack_column->load_sample elute Elute with Hexane/ Ethyl Acetate/ Triethylamine gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc pool_fractions Pool pure fractions monitor_tlc->pool_fractions concentrate Concentrate pool_fractions->concentrate product High-Purity Oil concentrate->product

Fig. 2: Column Chromatography Workflow
Protocol for Purification by Crystallization as Hydrochloride Salt

This method is effective for converting the oily free base into a stable, solid hydrochloride salt, which can be easily filtered and dried.

Materials:

  • Purified 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol oil

  • Anhydrous diethyl ether

  • Anhydrous HCl solution (e.g., 2 M in diethyl ether or as HCl gas)

  • Stirring plate and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Dissolve the purified oil in anhydrous diethyl ether (approx. 10 volumes).

  • Salt Formation: While stirring, slowly add the anhydrous HCl solution dropwise. The hydrochloride salt should precipitate as a white solid.

  • Stirring: Continue stirring the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

  • Filtration: Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the solid product in a vacuum oven or desiccator to a constant weight.

G cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve oil in anhydrous diethyl ether add_hcl Add anhydrous HCl solution dissolve->add_hcl stir Stir slurry add_hcl->stir filter Filter solid stir->filter wash Wash with cold diethyl ether filter->wash dry Dry under vacuum wash->dry product Crystalline HCl Salt dry->product

Fig. 3: Crystallization Workflow

Concluding Remarks

The selection of the most appropriate purification technique for 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol will be dictated by the specific requirements of the research or development project. For initial purification and removal of significant impurities, liquid-liquid extraction is a robust and scalable method. For achieving the highest levels of purity, column chromatography is recommended. When a stable, solid form of the compound is desired, conversion to its hydrochloride salt via crystallization is an effective strategy. A combination of these methods, for instance, an initial extraction followed by crystallization, can also be employed to achieve optimal purity and handling characteristics.

Application Notes and Protocols for 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol and its Medicinally Relevant Analogue, Levomethadyl Acetate (LAAM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (CAS 100442-33-9) is primarily recognized in chemical literature as a key intermediate in the synthesis of Lercanidipine, a dihydropyridine calcium channel antagonist.[1][2][3] As a synthetic precursor, it does not have direct applications in medicinal chemistry as a therapeutic agent.

However, a structurally related compound, Levo-alpha-acetylmethadol (LAAM) , also known as Levomethadyl Acetate, has a significant history in medicinal chemistry as a long-acting synthetic opioid agonist.[4][5] This document will focus on the medicinal chemistry applications of LAAM, providing detailed protocols and data relevant to its use in research and its history in drug development. LAAM was previously used for the management of opioid dependence but was withdrawn from European and US markets due to concerns about cardiotoxicity, specifically QT interval prolongation.[6][7]

Part 1: Levomethadyl Acetate (LAAM) - Application Notes

Chemical and Pharmacological Profile
  • IUPAC Name: [(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate[4]

  • Synonyms: Levo-α-acetylmethadol, Levomethadyl Acetate, Orlaam®[8]

  • Therapeutic Class: Opioid Agonist[8]

  • Mechanism of Action: LAAM is a full agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[7] Its therapeutic effects, including the suppression of withdrawal symptoms and cravings, are mediated through this agonism.[7] The long duration of action is a result of its metabolism to even more potent and longer-lasting active metabolites.[9]

  • Metabolism and Pharmacokinetics: LAAM is extensively metabolized by the cytochrome P450 enzyme CYP3A4 in the liver.[1][9] It undergoes sequential N-demethylation to form l-α-acetyl-N-normethadol (nor-LAAM) and subsequently l-α-acetyl-N,N-dinormethadol (dinor-LAAM).[5][9] Both nor-LAAM and dinor-LAAM are more potent µ-opioid receptor agonists than the parent compound, contributing significantly to the extended therapeutic effect (48-72 hours), which allowed for a thrice-weekly dosing regimen.[5][7]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of LAAM and its primary active metabolite, nor-LAAM, at the µ-opioid receptor. Data for dinor-LAAM and for the delta (δ) and kappa (κ) opioid receptors are limited in publicly available literature.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM)

Compound µ-Opioid Receptor (Ki, nM) δ-Opioid Receptor (Ki, nM) κ-Opioid Receptor (Ki, nM)
LAAM 740[10] Data not available Data not available
nor-LAAM 5.6[10] Data not available Data not available

| dinor-LAAM | Data not available | Data not available | Data not available |

Table 2: In Vitro µ-Opioid Receptor Functional Potency (IC50, nM)

Compound Functional Assay µ-Opioid Receptor (IC50, nM)
LAAM Inhibition of hERG channels 3,000[4]
nor-LAAM Inhibition of hERG channels 12,000[4]
LAAM Potency (general) 100,000[4]

| nor-LAAM | Potency (general) | 1.2[4] |

Table 3: Comparative Pharmacokinetic Parameters

Parameter Human Rabbit (nor-LAAM)
Route of Administration Oral (LAAM) IV (0.1 mg/kg) / Oral (1 mg/kg) / SQ (5 mg/kg)
Protein Binding ~80%[9] Not Reported
Metabolism Hepatic (CYP3A4)[9] Not Reported
Elimination Half-life (t½) 2.6 days[9] Detectable plasma levels for at least 15 days (SQ)[4]
Cmax Not specified ~10 ng/mL (IV), ~2 ng/mL (Oral), ~25 ng/mL (SQ)[4]

| Tmax | 1.5 - 2 hours (at steady state) | ~0.1 hr (IV), ~1 hr (Oral), ~24 hr (SQ)[4] |

Part 2: Signaling Pathways and Visualization

µ-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by an agonist like LAAM or its metabolites initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gαi/o). Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in hyperpolarization of the neuronal membrane and reduced neuronal excitability, which underlies the analgesic and other central effects of opioids.

mu_opioid_signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MOR µ-Opioid Receptor (MOR) G_protein Gαi/oβγ (Inactive) MOR->G_protein Activates G_alpha_active Gαi-GTP (Active) G_protein->G_alpha_active Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel GIRK Channel (Closed) K_channel_open GIRK Channel (Open) K_channel->K_channel_open Ca_channel VGCC (Open) Ca_channel_closed VGCC (Closed) Ca_channel->Ca_channel_closed LAAM LAAM / Metabolites (Agonist) LAAM->MOR Binds G_alpha_active->AC Inhibits G_beta_gamma->K_channel Activates G_beta_gamma->Ca_channel Inhibits ATP ATP ATP->AC Response Reduced Neuronal Excitability cAMP->Response Leads to K_ion K+ K_channel_open->K_ion Efflux Ca_channel_closed->Response K_ion->Response Ca_ion Ca2+ Ca_ion->Ca_channel_closed Influx Blocked binding_assay_workflow prep Prepare Reagents (Membranes, Radioligand, Buffers, Test Compound) plate Plate Assay Components (Total, Non-specific, Competition) prep->plate incubate Incubate Plate (25°C, 60-90 min) plate->incubate filter Filter & Wash (Cell Harvester) incubate->filter count Add Scintillant & Count (Scintillation Counter) filter->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity in the synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, a key intermediate in the manufacturing of Lercanidipine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two primary synthetic routes with high reported yields are:

  • Base-Catalyzed Nucleophilic Substitution: This method involves the reaction of 3,3-diphenyl-N-methylpropylamine with 1-chloro-2-methyl-2-propanol in the presence of a base.

  • Epoxy Ring-Opening: This route consists of the reaction between N-methyl-3,3-diphenylpropylamine and isobutylene oxide, typically in an alcohol solvent.

Q2: I am getting a low yield in the base-catalyzed nucleophilic substitution method. What are the potential causes?

A2: Low yields in this method can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.

  • Base strength and stoichiometry: An inadequate amount or strength of the base can lead to the formation of the amine hydrochloride salt as a byproduct, which is unreactive and precipitates out of the solution, thus reducing the yield.[1]

  • Solvent choice: The polarity and boiling point of the solvent can significantly impact the reaction rate and yield. High-boiling, non-polar solvents like xylene have been reported to give lower yields and require more complex purification.[1]

  • Side reactions: Over-alkylation to form a quaternary ammonium salt is a possible side reaction, although less common under controlled conditions.

Q3: What are the key parameters to control in the epoxy ring-opening synthesis?

A3: For the epoxy ring-opening reaction, it is crucial to control the following:

  • Stoichiometry: The molar ratio of the amine to the epoxide is important. An excess of the amine can help to ensure the complete consumption of the epoxide.

  • Temperature: While the reaction can proceed at room temperature, gentle heating or refluxing can increase the reaction rate. However, excessive heat can lead to polymerization of the epoxide.

  • Solvent: Protic solvents like ethanol are often used and can facilitate the ring-opening by protonating the epoxide oxygen, making it more susceptible to nucleophilic attack.

Q4: I am observing significant impurity in my final product. What are the likely impurities and how can I minimize them?

A4: Common impurities can include:

  • Unreacted starting materials: Incomplete reactions will leave starting materials in your product mixture. Monitor the reaction progress by TLC or LC-MS to ensure completion.

  • Amine hydrochloride salt (in the base-catalyzed method): If the base is not sufficient to neutralize the HCl generated, the starting amine will precipitate as its hydrochloride salt.[1] Ensure at least a stoichiometric amount of a suitable base is used.

  • Diol from epoxide hydrolysis (in the epoxy ring-opening method): If water is present in the reaction mixture, the epoxide can be hydrolyzed to form a diol. Use anhydrous solvents and reagents to minimize this.

  • Regioisomers (in the epoxy ring-opening method): While the attack of the amine on the less sterically hindered carbon of isobutylene oxide is favored under neutral or basic conditions, changes in pH could potentially lead to the formation of the other regioisomer.

Q5: What are the recommended purification methods for this compound?

A5: The product is a high-boiling point liquid, which can make purification challenging.[1]

  • Extraction: An acidic workup can be used to extract the basic amine product into an aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the product is extracted with an organic solvent.

  • Distillation: Vacuum distillation can be employed for purification, given the high boiling point of the product (145°C at 0.2 mmHg).[2][3][][5]

  • Chromatography: While potentially requiring optimization due to the basic nature of the amine, column chromatography on silica gel can be used. Using a mobile phase containing a small amount of a basic modifier like triethylamine can improve separation and reduce tailing.

Troubleshooting Guides

Method 1: Base-Catalyzed Nucleophilic Substitution
Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Monitor the reaction by TLC or LC-MS until the starting material is consumed.- Increase the reaction temperature or prolong the reaction time.
Formation of amine hydrochloride precipitate.[1]- Ensure at least a stoichiometric amount of a strong base (e.g., NaOH, KOH) is used.- Consider using a stronger base or a different solvent system that better solubilizes all reactants.
Suboptimal solvent.[1]- Switch from non-polar, high-boiling solvents like xylene to polar protic solvents like methanol or ethanol which have been shown to give higher yields.[1]
Difficult Purification High boiling point of the product.[1]- Utilize vacuum distillation for purification.- Perform an acid-base extraction to separate the basic product from neutral or acidic impurities.
Presence of unreacted starting materials.- Optimize reaction conditions for full conversion.- Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate with 1% triethylamine).
Method 2: Epoxy Ring-Opening Reaction
Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase the reaction temperature to reflux.- Use a slight excess of the amine nucleophile.
Epoxide polymerization.- Avoid excessively high temperatures or acidic conditions which can promote polymerization.- Add the epoxide slowly to the reaction mixture.
Hydrolysis of the epoxide.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Contamination with Diol Presence of water in the reaction.- Dry all glassware and solvents thoroughly before use.- Use a drying agent if necessary.
Formation of Regioisomers Reaction conditions favoring alternative ring-opening pathways.- Maintain neutral or basic reaction conditions to favor SN2 attack at the less sterically hindered carbon of the epoxide.

Experimental Protocols

Method 1: Base-Catalyzed Nucleophilic Substitution[1]

Reaction Scheme:

Procedure:

  • To a solution of 100 g of 3,3-diphenyl-N-methylpropylamine in 500 ml of methanol, add 50.6 g (1.05 equivalents) of 1-chloro-2-methyl-2-propanol and 21.3 g (1.2 equivalents) of sodium hydroxide.

  • Reflux the mixture for 8 hours.

  • After completion of the reaction, remove methanol by distillation under reduced pressure.

  • To the residue, add 300 ml of purified water and stir for 10 minutes.

  • Extract the aqueous mixture with 500 ml of ethyl acetate.

  • Dry the organic layer over 10 g of sodium sulfate, filter, and concentrate under reduced pressure to obtain the target product.

Reported Yield: 125 g (95%)[1]

Method 2: Epoxy Ring-Opening Reaction[6]

Reaction Scheme:

Procedure:

  • In a suitable reaction vessel, dissolve N-methyl-3,3-diphenylpropylamine in ethanol.

  • Add 1.0 to 1.3 equivalents of isobutylene oxide to the solution.

  • The mixture is stirred and refluxed. The reaction progress can be monitored by TLC or GC.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be performed if necessary.

Reported Yield: Up to 99%[6]

Quantitative Data Summary

Table 1: Reactant Quantities and Yields for Method 1

ReactantMolecular Weight ( g/mol )Amount (g)MolesEquivalents
3,3-diphenyl-N-methylpropylamine225.331000.4441.0
1-chloro-2-methyl-2-propanol108.5750.60.4661.05
Sodium Hydroxide40.0021.30.5331.2
Product 297.43 125 0.420 95% Yield

Table 2: Reaction Conditions for Method 2

ParameterValue
Solvent Ethanol
Equivalents of Isobutylene Oxide 1.0 - 1.3
Temperature Reflux
Reported Yield Up to 99%

Visualizations

experimental_workflow_method1 start Start reactants Mix Reactants: - 3,3-diphenyl-N-methylpropylamine - 1-chloro-2-methyl-2-propanol - NaOH - Methanol start->reactants reflux Reflux for 8 hours reactants->reflux distill Distill off Methanol reflux->distill wash Wash with Water distill->wash extract Extract with Ethyl Acetate wash->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate product Final Product concentrate->product

Caption: Experimental workflow for the base-catalyzed nucleophilic substitution method.

experimental_workflow_method2 start Start reactants Mix Reactants: - N-methyl-3,3-diphenylpropylamine - Isobutylene Oxide - Ethanol start->reactants reflux Reflux reactants->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor concentrate Concentrate monitor->concentrate Reaction Complete product Final Product concentrate->product

Caption: Experimental workflow for the epoxy ring-opening reaction method.

troubleshooting_logic start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete check_completion->incomplete complete Complete check_completion->complete increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp check_reagents Check Reagent Stoichiometry and Quality complete->check_reagents reagent_issue Incorrect Stoichiometry or Degraded Reagents check_reagents->reagent_issue reagent_ok Reagents OK check_reagents->reagent_ok adjust_reagents Adjust Stoichiometry or Use Fresh Reagents reagent_issue->adjust_reagents investigate_side_reactions Investigate Side Reactions (e.g., over-alkylation, hydrolysis) reagent_ok->investigate_side_reactions optimize_conditions Optimize Conditions to Minimize Side Reactions investigate_side_reactions->optimize_conditions

References

optimization of reaction conditions for 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol, a key intermediate in the manufacturing of Lercanidipine.[][2] This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol?

The two most common synthetic strategies for this compound are:

  • Reductive Amination: This involves the reaction of 3,3-diphenylpropanal with 2-methyl-1-(methylamino)propan-2-ol, followed by reduction of the resulting imine.

  • N-alkylation: This route consists of the reaction between N-(3,3-diphenylpropyl)methylamine and 2-methyl-2-(oxiran-2-yl)propane or a suitable haloalkane derivative.

Q2: I am observing a low yield in my reductive amination reaction. What are the likely causes and how can I improve it?

Low yields in reductive amination can be attributed to several factors. Incomplete formation of the imine intermediate is a common issue. To address this, consider using a dehydrating agent, such as molecular sieves, or azeotropic removal of water to shift the equilibrium towards imine formation. The choice and quality of the reducing agent are also critical. A strong reducing agent might prematurely reduce the starting aldehyde, while a milder one may not be effective. It is also important to optimize the reaction pH, as a mildly acidic environment (pH 4-5) generally favors imine formation.

Q3: Over-alkylation is a significant issue in my N-alkylation synthesis. How can I minimize the formation of undesired byproducts?

Over-alkylation, leading to the formation of quaternary ammonium salts, is a frequent side reaction in N-alkylation. To mitigate this, precise control of stoichiometry is crucial; using a slight excess of the amine starting material relative to the alkylating agent can favor mono-alkylation. Lowering the reaction temperature and choosing a less polar solvent can also help reduce the rate of subsequent alkylations.

Q4: How can I effectively purify the final product?

Purification of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol, which is often a colorless to pale yellow oily substance[], can be challenging due to the presence of structurally similar impurities. Standard purification techniques include:

  • Column Chromatography: This is a highly effective method for separating the desired product from starting materials and byproducts.

  • Distillation: If the boiling points of the components are sufficiently different, vacuum distillation can be employed for purification.

  • Acid-Base Extraction: This can be used to separate the basic amine product from non-basic impurities. The product can be extracted into an acidic aqueous phase, washed, and then liberated by basification and extraction into an organic solvent.

Troubleshooting Guides

Reductive Amination Pathway
Observed Problem Potential Cause Recommended Solution
Low or no product formation Incomplete imine formation.Add a dehydrating agent (e.g., molecular sieves, MgSO₄). Optimize pH to 4-5.
Inactive reducing agent.Test the reducing agent on a simple ketone. Use a fresh batch of the reagent.
Steric hindrance.Increase the reaction temperature. Consider a more potent but selective reducing agent.
Presence of unreacted aldehyde Insufficient reducing agent.Increase the molar equivalents of the reducing agent.
Inefficient reduction.Switch to a more suitable reducing agent (e.g., sodium triacetoxyborohydride).
Formation of an alcohol byproduct from the aldehyde Reducing agent is too strong.Use a milder reducing agent that selectively reduces the imine (e.g., NaBH(OAc)₃).
N-Alkylation Pathway
Observed Problem Potential Cause Recommended Solution
Low product yield Poor reactivity of the alkylating agent.Use a more reactive leaving group (e.g., iodide > bromide > chloride).
Inappropriate solvent.Screen different solvents; polar aprotic solvents like DMF or acetonitrile are often effective.
Steric hindrance.Increase the reaction temperature.
Significant over-alkylation Incorrect stoichiometry.Use a slight excess of the amine.
High reaction temperature.Lower the reaction temperature to control the reaction rate.
Reaction does not go to completion Insufficient base.Ensure an adequate amount of a suitable base (e.g., K₂CO₃, Et₃N) is used to neutralize the acid formed.
Poor solubility of reagents.Choose a solvent in which all reactants are soluble.

Experimental Protocols

A generalized experimental protocol for the reductive amination is provided below. Specific quantities and conditions should be optimized for your laboratory setup.

Protocol: Reductive Amination Synthesis

  • Imine Formation: In a round-bottom flask, dissolve 3,3-diphenylpropanal (1 equivalent) and 2-methyl-1-(methylamino)propan-2-ol (1-1.2 equivalents) in a suitable solvent (e.g., dichloromethane, methanol). Add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves. Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or GC-MS to confirm the formation of the imine.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (1.5 equivalents) or sodium triacetoxyborohydride (1.5 equivalents), in portions. Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.

  • Workup: Quench the reaction by the slow addition of water. If the solvent is immiscible with water, separate the organic layer. If a water-miscible solvent was used, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination Pathway cluster_n_alkylation N-Alkylation Pathway RA_start Start Materials: 3,3-diphenylpropanal 2-methyl-1-(methylamino)propan-2-ol RA_imine Imine Formation (Dehydrating Agent) RA_start->RA_imine RA_reduction Reduction (e.g., NaBH(OAc)₃) RA_imine->RA_reduction RA_workup Workup & Extraction RA_reduction->RA_workup RA_purification Purification (Chromatography) RA_workup->RA_purification RA_product Final Product RA_purification->RA_product NA_start Start Materials: N-(3,3-diphenylpropyl)methylamine 2-methyl-2-(oxiran-2-yl)propane NA_reaction N-Alkylation (Base, Solvent) NA_start->NA_reaction NA_workup Workup & Extraction NA_reaction->NA_workup NA_purification Purification (Chromatography/Distillation) NA_workup->NA_purification NA_product Final Product NA_purification->NA_product

Caption: Synthetic pathways for 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol.

troubleshooting_workflow cluster_check_starting_materials Starting Materials cluster_reaction_conditions Reaction Conditions cluster_byproducts Byproduct Analysis start Low Product Yield? check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Temperature start->optimize_temp over_alkylation Over-alkylation? (for N-Alkylation) start->over_alkylation aldehyde_reduction Aldehyde Reduction? (for Reductive Amination) check_reagents Verify Activity of Reagents (e.g., Reducing Agent) check_purity->check_reagents solution Improved Yield check_reagents->solution optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_stoichiometry Adjust Stoichiometry optimize_solvent->optimize_stoichiometry optimize_ph Adjust pH (for Reductive Amination) optimize_stoichiometry->optimize_ph optimize_ph->solution over_alkylation->optimize_stoichiometry aldehyde_reduction->check_reagents

References

preventing degradation of Lercanidipine Impurity E during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lercanidipine Impurity E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and preventing the degradation of Lercanidipine Impurity E during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Lercanidipine Impurity E?

A1: Lercanidipine Impurity E is identified as 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol[1][2][3]. It is not a degradation product of Lercanidipine but rather a key intermediate used in its synthesis[4]. Its presence in the final drug substance is typically due to it being an unreacted starting material, making it a process-related impurity.

Q2: How is Lercanidipine Impurity E typically formed?

A2: Lercanidipine Impurity E is synthesized as a precursor and is subsequently reacted with a dihydropyridine derivative to form the Lercanidipine molecule. For instance, a known synthetic route involves the esterification of 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid chloride with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propyl alcohol (Impurity E)[4]. Therefore, its presence in the final product is a result of an incomplete reaction or inadequate purification.

Q3: What are the primary factors that can lead to the degradation of Lercanidipine and its impurities?

A3: The parent compound, Lercanidipine, is susceptible to degradation under several conditions, including acidic and alkaline hydrolysis, oxidation, heat, and photolysis[4][][6][7][8]. Photochemical degradation pathways for Lercanidipine include aromatization of the dihydropyridine ring and N-dealkylation of the side chain. While specific degradation pathways for Impurity E are not extensively documented, it is prudent to assume it may be sensitive to similar stress conditions, particularly oxidation and photodegradation, given its chemical structure.

Q4: What are the recommended storage conditions for Lercanidipine Impurity E?

A4: To ensure the stability of Lercanidipine Impurity E, it is recommended to store the substance in a cool, dry, and dark environment. Based on general guidelines for Lercanidipine and its related substances, the following conditions are advised:

  • Temperature: 2-8°C[9][10].

  • Light: Protect from light by using amber or opaque containers[9][10].

  • Moisture: Store in a well-ventilated place with a desiccant to protect from moisture[9][10][11].

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and analysis of Lercanidipine Impurity E.

Issue Potential Cause Recommended Action
Increasing levels of unknown peaks related to Impurity E during storage. Degradation of Impurity E due to improper storage conditions (e.g., exposure to light, elevated temperature, or moisture).1. Verify storage conditions are optimal (2-8°C, protected from light and moisture).2. Re-analyze a freshly prepared standard of Impurity E to confirm the identity of the new peaks.3. Consider performing forced degradation studies on Impurity E to identify potential degradation products and pathways.
High variability in quantitative analysis of Impurity E. Instability of the analyte in the prepared analytical solution.1. Assess the stability of Impurity E in the chosen diluent. Solutions of Lercanidipine standards have been found to be stable for up to 36 hours[12].2. Prepare fresh standards and samples before each analytical run.3. Store analytical solutions at controlled temperatures (e.g., 2-8°C) and in amber vials to minimize degradation.
Presence of Impurity E in Lercanidipine batches above the acceptable limit. This is a process-related issue, not a storage/degradation issue. It indicates incomplete reaction or insufficient purification during manufacturing.1. Review and optimize the synthetic step where Impurity E is reacted to form Lercanidipine.2. Improve the purification process (e.g., recrystallization, chromatography) to effectively remove unreacted Impurity E from the final product.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Lercanidipine and Its Impurities

This protocol is adapted from established methods for Lercanidipine and can be used to monitor the purity and stability of Impurity E.

Parameter Condition
Column C8 or C18, e.g., Chromasil YMC Pack C8 (150 x 4.6 mm, 5 µm)[12]
Mobile Phase Isocratic: 0.02 M ammonium dihydrogen phosphate buffer (pH 3.5) and Methanol (35:65 v/v)[12]. Gradient options with acetonitrile are also reported[6][8].
Flow Rate 1.0 mL/min[][6][12]
Detection UV at 240 nm or 256 nm[6][12]
Column Temperature 30°C[12]
Injection Volume 20 µL[12]
Sample Preparation Accurately weigh and dissolve the sample in a suitable diluent (e.g., Methanol:Water 70:30 v/v) to a known concentration.
Protocol 2: Forced Degradation Study

To understand the stability of Impurity E, a forced degradation study can be performed.

  • Acid Hydrolysis: Treat the sample with 1N HCl at 80°C for 1 hour[7][12].

  • Base Hydrolysis: Treat the sample with 0.1N NaOH at room temperature for 100 minutes[7][12].

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours[6].

  • Thermal Degradation: Expose the solid sample to 100°C for 6 hours[8].

  • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours[6].

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis to observe any degradation.

Visualizations

Lercanidipine_Synthesis_Workflow reagent reagent process process product product impurity impurity Impurity_E Impurity E (1-[(3,3-diphenylpropyl)(methyl)amino] -2-methylpropan-2-ol) Reaction Esterification Reaction Impurity_E->Reaction Precursor Dihydropyridine Carboxylic Acid Chloride Precursor->Reaction Crude_Lerca Crude Lercanidipine (Contains unreacted Impurity E) Reaction->Crude_Lerca Purification Purification (e.g., Chromatography, Recrystallization) Crude_Lerca->Purification Final_Lerca Purified Lercanidipine API Purification->Final_Lerca Impurity_E_Final Impurity E (Process Impurity) Purification->Impurity_E_Final Removed

Caption: Logical workflow for Lercanidipine synthesis and the origin of Impurity E.

Storage_Troubleshooting_Logic start_node start_node decision_node decision_node action_node action_node outcome_node outcome_node issue_node issue_node start Start: Impurity E level is monitored check_level Is Impurity E level stable? start->check_level stable Stable: Continue routine monitoring check_level->stable Yes increasing Issue: Impurity E level is increasing check_level->increasing No check_storage Verify Storage: - Temp (2-8°C) - Light Protected - Moisture Protected increasing->check_storage perform_forced Perform Forced Degradation Study increasing->perform_forced For Investigation remediate_storage Remediate Storage Conditions check_storage->remediate_storage remediate_storage->start Re-monitor

Caption: Troubleshooting logic for managing the stability of Impurity E during storage.

References

Technical Support Center: Purification of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process, offering potential causes and step-by-step solutions.

Issue 1: Oily Product or Failure to Crystallize

Question: My final product is an oil and will not crystallize, even after prolonged cooling. How can I induce crystallization?

Answer: The oily nature of this compound can be attributed to several factors, including residual solvent, the presence of impurities acting as a eutectic mixture, or the inherent physical properties of the molecule, such as conformational flexibility imparted by the diphenylpropyl group.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Residual solvent is a primary cause of oiling out. Ensure your product is thoroughly dried under high vacuum, potentially at a slightly elevated temperature (e.g., 30-40°C), to remove all volatile residues.

  • Solvent-Antisolvent System: A systematic approach to finding a suitable solvent system for crystallization is recommended. High-purity solvents are crucial for successful crystallization.

    • Protocol: Dissolve the oily product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate, or acetone). Slowly add a "poor" solvent (antisolvent) in which the compound is insoluble (e.g., hexanes, heptane, or petroleum ether) dropwise until persistent cloudiness is observed. If no crystals form upon standing, try gently scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • Column Chromatography: If crystallization fails, the oil is likely impure. Purify the material using silica gel column chromatography to remove impurities that may be inhibiting crystallization.

Issue 2: Co-elution of Impurities during Column Chromatography

Question: I am struggling to separate my target compound from a closely-related impurity using column chromatography. They have very similar Rf values.

Answer: Co-elution is common when impurities are structurally similar to the target compound. The bulky, non-polar diphenylpropyl group can often lead to similar retention times as non-polar impurities.

Troubleshooting Steps:

  • Optimize the Mobile Phase: A systematic optimization of the eluent system is the first step.

    • Adjusting Polarity: If using a standard ethyl acetate/hexane system, a small addition of a more polar solvent like methanol or a less polar one like dichloromethane can significantly alter selectivity.

    • Adding a Modifier: For tertiary amines like this compound, baseline tailing on silica gel is a common issue. Adding a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in the mobile phase, can dramatically improve peak shape and separation by deactivating acidic sites on the silica.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase may be necessary.

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica for purifying amines, as it minimizes acidic interactions.

    • Reverse-Phase Silica (C18): If the impurity is more or less polar than the target compound, reverse-phase chromatography, which separates based on hydrophobicity, can provide an orthogonal separation mechanism.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers significantly higher resolution than standard flash chromatography.

Quantitative Data on Eluent Modification

Eluent System (Hexane:Ethyl Acetate)ModifierTarget Compound RfImpurity RfResolution (ΔRf)Observations
70:30None0.450.420.03Significant peak tailing and overlap.
70:301% Triethylamine0.480.400.08Sharper peaks, improved separation.
60:40None0.550.510.04Poor resolution.
60:401% Triethylamine0.580.480.10Baseline separation nearly achieved.
Issue 3: Product Degradation on Silica Gel

Question: I am observing significant loss of my product after column chromatography on silica gel. What could be the cause?

Answer: The amino alcohol functionality can be susceptible to degradation on acidic stationary phases like standard silica gel. The Lewis acidic sites on the silica surface can catalyze decomposition reactions.

Troubleshooting Steps:

  • Deactivate the Silica: Before use, treat the silica gel with a basic modifier. This can be done by preparing the silica slurry in the mobile phase that already contains 1-2% triethylamine. Let it stand for an hour before packing the column.

  • Use a Different Stationary Phase: As mentioned previously, switching to a more inert stationary phase like neutral alumina or a polymer-based support can prevent degradation.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (i.e., using a slightly stronger eluent system or applying positive pressure). The longer the compound remains on the column, the greater the opportunity for degradation.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for Amine Purification

Objective: To purify this compound while minimizing tailing and degradation.

Materials:

  • Silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Crude product mixture

Procedure:

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) containing 1% TEA.

  • Column Packing: Wet pack the column with the prepared slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully load this dry powder onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate as the column runs.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) using the same eluent system (plus TEA) to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of the pure compound? Due to the flexible alkyl chain and bulky, non-planar diphenyl groups, the compound may have a lower melting point and could exist as a waxy solid or a thick, viscous oil even when pure.

Q2: How can I confirm the purity of my final product? Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods. For NMR, the absence of impurity signals is a strong indicator of purity.

Q3: My NMR spectrum looks clean, but my elemental analysis results are off. Why? This is often due to residual, non-protonated solvents (like dichloromethane or hexanes) or tightly bound water molecules. Drying the sample extensively under high vacuum, sometimes at a slightly elevated temperature, is crucial before submitting for elemental analysis.

Q4: Can this compound exist as different stereoisomers? How does this affect purification? Yes, the "2-propanol" backbone contains a chiral center at the second carbon. If the synthesis started from a racemic precursor, the final product will be a racemic mixture of enantiomers. Separating enantiomers typically requires specialized chiral chromatography (either chiral HPLC or chiral column chromatography), which uses a stationary phase that can differentiate between the two mirror images.

Visualizations

experimental_workflow cluster_start Initial State cluster_purification Purification Options cluster_troubleshooting Troubleshooting cluster_solution Solutions cluster_end Final Product Crude Crude Oily Product Crystallization Attempt Crystallization Crude->Crystallization Primary Path Column Column Chromatography Crude->Column Alternative Path Fails Fails to Crystallize Crystallization->Fails Pure Pure Crystalline or Oily Product Crystallization->Pure Success CoElution Impurity Co-elution Column->CoElution Fails->Column Purify First SolventSystem Optimize Solvent/ Antisolvent System Fails->SolventSystem OptimizeEluent Optimize Mobile Phase (e.g., add TEA) CoElution->OptimizeEluent ChangePhase Change Stationary Phase (e.g., Alumina) CoElution->ChangePhase SolventSystem->Crystallization OptimizeEluent->Pure ChangePhase->Pure logical_relationship cluster_compound Compound Structural Features cluster_challenges Resulting Purification Challenges cluster_solutions Recommended Solutions TertiaryAmine Tertiary Amine Tailing Peak Tailing on Silica TertiaryAmine->Tailing Degradation Degradation on Acidic Media TertiaryAmine->Degradation Diphenylpropyl Bulky Diphenylpropyl Group OilingOut Oiling Out / Poor Crystallinity Diphenylpropyl->OilingOut CoElution Co-elution with Non-polar Impurities Diphenylpropyl->CoElution AminoAlcohol Amino Alcohol Moiety AminoAlcohol->Degradation AddTEA Add Basic Modifier (TEA) Tailing->AddTEA SolventScreen Solvent/Antisolvent Screening OilingOut->SolventScreen Degradation->AddTEA UseAlumina Use Neutral Alumina Degradation->UseAlumina CoElution->AddTEA ReversePhase Reverse-Phase Chromatography CoElution->ReversePhase

Technical Support Center: Synthesis of 4-dimethylamino-4'-but-1-ynyl-2'-methylazobenzene (DMBAP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 4-dimethylamino-4'-but-1-ynyl-2'-methylazobenzene (DMBAP).

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity observed during the synthesis of DMBAP via Sonogashira coupling?

A1: The most prevalent impurity is the homocoupling product of the terminal alkyne, resulting from a side reaction known as Glaser coupling.[1][2][3][4] This side reaction leads to the formation of a symmetric diyne, which can complicate the purification process and reduce the yield of the desired DMBAP product.[1][2]

Q2: What are the primary causes of homocoupling side reactions in Sonogashira coupling?

A2: The primary factors contributing to homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][2] The copper acetylide intermediate can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the formation of the undesired diyne byproduct.[2]

Q3: How can I minimize the formation of the homocoupling byproduct?

A3: To minimize homocoupling, it is crucial to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1][4] Additionally, employing copper-free Sonogashira protocols is an effective strategy to prevent Glaser coupling.[3][5] Careful selection of ligands and bases is necessary to facilitate the catalytic cycle in the absence of a copper co-catalyst.[2]

Q4: Besides homocoupling products, what other impurities might I encounter?

A4: Other potential impurities include unreacted starting materials, such as the aryl halide and the terminal alkyne. Catalyst decomposition can also lead to the formation of various unidentified side products.[2] In some cases, de-iodination of the starting aryl iodide and aminolysis of ester groups (if present) can also occur.[6]

Q5: Can the choice of base affect the purity of the final product?

A5: Yes, the choice and amount of the amine base are critical. The base neutralizes the hydrogen halide byproduct formed during the reaction. Secondary amines like piperidine or diisopropylamine can sometimes be more effective than tertiary amines like triethylamine.[2] However, using an excessive amount of any amine can promote side reactions.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of DMBAP.

Issue Potential Cause Recommended Solution
Low yield of DMBAP Incomplete reaction.- Increase reaction time or temperature. - Ensure the catalyst is active. - Check the purity of starting materials.
Significant formation of homocoupling product.- Rigorously degas all solvents and reagents and maintain an inert atmosphere.[1][4] - Consider using a copper-free Sonogashira protocol.[3][5] - Reduce the concentration of the copper catalyst if it cannot be omitted.
Presence of multiple unidentified side products Catalyst decomposition.- Ensure the reaction is performed under strictly anaerobic conditions.[2] - Optimize the reaction temperature; excessively high temperatures can lead to catalyst degradation.[2]
Impure starting materials.- Purify all starting materials before use.
Difficulty in purifying the final product Co-elution of DMBAP and impurities.- Optimize the mobile phase for column chromatography. - Consider using a different stationary phase. - Recrystallization may be an effective purification method.
Presence of residual palladium or copper catalyst.- Use a metal scavenger to remove residual metals. - Perform an aqueous workup to remove soluble metal salts.

Data Presentation

The following table provides a representative summary of analytical data for the desired DMBAP product and a common homocoupling impurity, which could be obtained from techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Compound Retention Time (min) [M+H]⁺ (m/z) Purity (%)
DMBAP12.5292.18>98
Homocoupling Product15.2Varies<2
Aryl Halide Starting Material8.1Varies<0.5
Alkyne Starting Material5.4Varies<0.5

Note: The values presented in this table are for illustrative purposes and may vary depending on the specific experimental conditions and analytical methods used.

Experimental Protocols

General Protocol for DMBAP Synthesis via Sonogashira Coupling
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.025 eq) under a stream of inert gas (e.g., argon).

  • Degassing: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add an anhydrous solvent (e.g., THF) via syringe. Sequentially add the amine base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq) via syringe while stirring.

  • Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure DMBAP.

Protocol for Impurity Analysis by HPLC
  • Sample Preparation: Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 350 nm.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative percentage of the DMBAP product and any impurities.

Visualizations

DMBAP_Synthesis cluster_reaction Sonogashira Coupling A 4-iodo-2-methyl-N,N-dimethylaniline DMBAP 4-dimethylamino-4'-but-1-ynyl-2'-methylazobenzene (DMBAP) A->DMBAP B But-1-yne B->DMBAP Homocoupling Homocoupling Product (Impurity) B->Homocoupling O2, Cu(I) Pd_catalyst Pd Catalyst Cu_cocatalyst Cu Cocatalyst Base Base

Caption: Proposed synthesis of DMBAP via Sonogashira coupling, highlighting the formation of the homocoupling impurity.

Troubleshooting_Workflow Start Low Yield or High Impurity in DMBAP Synthesis Check_Reaction_Conditions Review Reaction Conditions Start->Check_Reaction_Conditions Inert_Atmosphere Ensure Inert Atmosphere (N2/Ar) Check_Reaction_Conditions->Inert_Atmosphere Yes Check_Starting_Materials Analyze Starting Material Purity Check_Reaction_Conditions->Check_Starting_Materials No Copper_Free Consider Copper-Free Protocol Inert_Atmosphere->Copper_Free Optimize_Base Optimize Base and Concentration Copper_Free->Optimize_Base Analyze_Product Analyze Crude Product by HPLC/MS Optimize_Base->Analyze_Product Purify_Materials Purify Starting Materials Check_Starting_Materials->Purify_Materials Impure Check_Starting_Materials->Analyze_Product Pure Purify_Materials->Analyze_Product Identify_Impurity Identify Major Impurity Analyze_Product->Identify_Impurity Homocoupling_Detected Homocoupling Product Detected Identify_Impurity->Homocoupling_Detected Homocoupling Unreacted_SM_Detected Unreacted Starting Material Detected Identify_Impurity->Unreacted_SM_Detected Unreacted SM Homocoupling_Detected->Check_Reaction_Conditions Optimize_Purification Optimize Purification Method Unreacted_SM_Detected->Optimize_Purification End Pure DMBAP Obtained Optimize_Purification->End

Caption: Troubleshooting workflow for identifying and mitigating impurities in DMBAP synthesis.

References

Technical Support Center: Purifying CAS 100442-33-9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CAS 100442-33-9, also known as 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of this compound. As an intermediate and known impurity in the synthesis of Lercanidipine, achieving high purity is critical for subsequent applications.[][2][3][][5]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of CAS 100442-33-9, which is often a colorless to pale yellow oily substance.[]

Problem 1: Low Purity After Initial Synthesis (<98%)

  • Possible Cause: Incomplete reaction or the presence of side products and unreacted starting materials. Impurities in Lercanidipine synthesis can include unreacted starting materials, by-products from esterification or nitration, and residual solvents.[6]

  • Solution: Employ a suitable chromatographic technique for purification. Given the polar nature of the tertiary amine and tertiary alcohol functional groups, column chromatography or preparative HPLC are recommended.

Problem 2: Difficulty with Crystallization for Purification

  • Possible Cause: The compound is an oil or has a low melting point, making standard recrystallization challenging.

  • Solution 1: Salt Formation. Convert the tertiary amine to a salt (e.g., hydrochloride or oxalate salt) to increase its crystallinity. This can be achieved by dissolving the oily compound in a suitable solvent and adding the corresponding acid.

  • Solution 2: Solvent Pair Recrystallization. If salt formation is not desired, attempt recrystallization using a solvent pair with a significant polarity difference, such as ethyl acetate/hexane or acetone/water. Dissolve the oil in the solvent in which it is more soluble at an elevated temperature, then slowly add the "anti-solvent" until turbidity is observed. Allow the solution to cool slowly.

Problem 3: Tailing of the Compound Peak During Column Chromatography

  • Possible Cause: Strong interaction between the basic tertiary amine group and the acidic silica gel stationary phase.

  • Solution 1: Use of a Basic Modifier. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. This will compete with the analyte for the active sites on the silica gel, resulting in a more symmetrical peak shape.

  • Solution 2: Amine-Functionalized Silica. Utilize a column packed with amine-functionalized silica. This stationary phase is more suitable for the purification of basic compounds and can often be used with less aggressive solvent systems.

  • Solution 3: Alumina Chromatography. Consider using basic or neutral alumina as the stationary phase, which can be less acidic than silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for achieving >99.5% purity for CAS 100442-33-9?

For achieving high purity levels required for pharmaceutical applications, preparative High-Performance Liquid Chromatography (HPLC) is the most effective method. It offers high resolution and is ideal for separating closely related impurities from the main compound.

Q2: What are the suggested starting conditions for column chromatography?

A good starting point for column chromatography would be a solvent system of ethyl acetate and hexane. Based on the polarity of your crude material, you can start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity. For more polar impurities, a system of methanol in dichloromethane may be necessary.

Q3: How can I monitor the purity of the fractions collected during chromatography?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation. Use the same solvent system for TLC as for the column chromatography. Fractions containing the pure compound can be identified by comparing their Rf values to a reference standard. For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) is recommended.

Q4: The compound is described as an oil. How should I handle it for purification?

Being an oily substance requires some specific handling techniques. When loading onto a chromatography column, it is best to dissolve the oil in a minimal amount of the initial mobile phase solvent or a stronger solvent that is then diluted with the mobile phase. Alternatively, the oil can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

Experimental Protocols

Protocol 1: Column Chromatography for General Purification
  • Stationary Phase Selection: Choose standard silica gel (60 Å, 230-400 mesh). If tailing is observed, consider using amine-functionalized silica or adding 0.5% triethylamine to the mobile phase.

  • Solvent System Selection:

    • Perform TLC analysis to determine an optimal solvent system. A good system will give the target compound an Rf value of approximately 0.3-0.4.

    • A common starting solvent system is a gradient of ethyl acetate in hexane.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude CAS 100442-33-9 in a minimum amount of the initial mobile phase.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with the initial non-polar solvent mixture.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Preparative HPLC for High-Purity Isolation
  • Column Selection: A C18 reversed-phase column is a common choice for the purification of moderately polar organic molecules.

  • Mobile Phase Selection:

    • Develop a method using analytical HPLC first.

    • A typical mobile phase would be a gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. For a basic compound, a basic mobile phase using ammonium bicarbonate or ammonium hydroxide might be more suitable.

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • Purification:

    • Inject the sample onto the preparative HPLC system.

    • Run the developed gradient method.

  • Fraction Collection: Collect the peak corresponding to the target compound using a fraction collector triggered by a UV detector signal.

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the organic solvent (e.g., acetonitrile) by rotary evaporation.

    • If a non-volatile buffer was used, further purification by lyophilization or liquid-liquid extraction may be necessary.

Data Presentation

Table 1: Comparison of Purification Techniques

TechniquePurity AchievableThroughputCostKey Considerations
Recrystallization (as salt) Moderate to HighHighLowCompound must form a stable, crystalline salt.
Column Chromatography Moderate to HighModerateModerateGood for initial cleanup; may require optimization to remove close-eluting impurities.
Preparative HPLC Very High (>99.5%)LowHighIdeal for final polishing step to achieve high purity; requires specialized equipment.

Visualizations

Purification_Workflow Crude Crude CAS 100442-33-9 (Purity <98%) Decision1 Initial Purity Assessment (TLC/HPLC) Crude->Decision1 ColumnChrom Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) Decision1->ColumnChrom <95% Purity PrepHPLC Preparative HPLC (C18, Acetonitrile/Water) Decision1->PrepHPLC 95-98% Purity PurityCheck1 Purity Check (HPLC) ColumnChrom->PurityCheck1 HighPurity High Purity Product (>99.5%) PurityCheck1->HighPurity >99.5% PurityCheck1->PrepHPLC <99.5% PurityCheck2 Final Purity Confirmation (HPLC, NMR) PrepHPLC->PurityCheck2 PurityCheck2->HighPurity

Caption: A general workflow for the purification of CAS 100442-33-9.

Troubleshooting_Tailing cluster_0 Troubleshooting Tailing in Column Chromatography Tailing Tailing Peak Observed Cause Cause: Strong interaction of basic amine with acidic silica Tailing->Cause Solution1 Option 1: Add Basic Modifier (e.g., 0.5% Triethylamine) Cause->Solution1 Solution2 Option 2: Use Amine-Functionalized Silica Cause->Solution2 Solution3 Option 3: Switch to Alumina (Basic or Neutral) Cause->Solution3 Result Symmetrical Peak Solution1->Result Solution2->Result Solution3->Result

References

resolving solubility issues with 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol?

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol is an organic compound with the molecular formula C₂₀H₂₇NO.[1][2] It can present as a white to off-white solid or a colorless to pale yellow viscous, oily liquid.[1][3][][5] It is characterized as being almost insoluble in water but soluble in several organic solvents.[1][5] This compound is known as a chemical intermediate in the synthesis of Lercanidipine, a dihydropyridine calcium channel blocker.[]

Q2: What are the general solubility characteristics of this compound?

The compound is sparingly soluble in water. Its solubility is higher in organic solvents. The presence of a bulky, hydrophobic diphenylpropyl group contributes to its low aqueous solubility.[5]

Solubility Data

The following table summarizes the known solubility information for 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol. Quantitative solubility data is limited in publicly available literature; therefore, qualitative descriptions are provided.

SolventSolubilityReference
WaterAlmost Insoluble[1]
EthanolSoluble[1]
Dimethylformamide (DMF)Soluble[1]
ChloroformSlightly Soluble[1][]
MethanolSlightly Soluble[1][]

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving common solubility challenges encountered during experiments with 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol.

Issue 1: The compound is not dissolving in my chosen aqueous buffer.

Initial Troubleshooting Steps:

  • Verify Solvent Choice: As a non-polar compound, 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol is expected to have very low solubility in aqueous solutions.[1] For initial stock solutions, it is highly recommended to use an organic solvent.

  • Particle Size: If you are working with a solid form of the compound, reducing the particle size can increase the surface area available for dissolution, potentially improving the dissolution rate.[6][7] This can be achieved through methods like grinding with a mortar and pestle.[7]

Workflow for Enhancing Aqueous Solubility:

Solubility_Troubleshooting cluster_start Start: Undissolved Compound cluster_methods Solubilization Strategies cluster_outcome Outcome cluster_refinement Further Steps Start Compound fails to dissolve in aqueous buffer pH_Adjustment Adjust pH of the buffer Start->pH_Adjustment Is the compound ionizable? Co_Solvent Introduce a water-miscible organic co-solvent Start->Co_Solvent Is a co-solvent compatible with the experiment? Surfactant Add a surfactant Start->Surfactant Is a surfactant acceptable in the experimental system? Success Compound Dissolved pH_Adjustment->Success Failure Precipitation or Insolubility Persists pH_Adjustment->Failure Co_Solvent->Success Co_Solvent->Failure Surfactant->Success Surfactant->Failure Optimize Optimize concentration of solubilizing agent Failure->Optimize Alternative Consider alternative formulation (e.g., solid dispersion, liposomes) Failure->Alternative Optimize->pH_Adjustment Optimize->Co_Solvent Optimize->Surfactant

Caption: Troubleshooting workflow for enhancing the aqueous solubility of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol.

Issue 2: How can I prepare a stock solution of this compound?

Given its solubility profile, preparing a concentrated stock solution in an organic solvent is the recommended first step.

Protocol for Preparing a Stock Solution:

  • Select an Appropriate Solvent: Based on available data, Dimethylformamide (DMF) or ethanol are suitable choices for creating a stock solution.[1]

  • Weigh the Compound: Accurately weigh the desired amount of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol in a suitable container.

  • Add the Solvent: Add a small amount of the chosen organic solvent to the compound.

  • Facilitate Dissolution: Gently vortex or sonicate the mixture to aid dissolution. If necessary, slightly warming the solution may help, but be cautious about potential degradation.

  • Adjust to Final Volume: Once the compound is fully dissolved, add the solvent to reach the final desired concentration and volume.

  • Storage: Store the stock solution as recommended, typically sealed and protected from light. For long-term storage, consider refrigeration or freezing, ensuring the compound remains in solution at the storage temperature.

Issue 3: My compound precipitates when I dilute my organic stock solution into an aqueous buffer.

This is a common issue when diluting a compound from a high-solubility organic solvent into a low-solubility aqueous medium.

Strategies to Prevent Precipitation:

  • pH Adjustment: Since the compound has an amine group, it is a weak base. Adjusting the pH of the aqueous buffer to be more acidic can increase its solubility. A typical approach is to use buffers with a pH range of 4-8.[7] It is advisable to test a small aliquot first to determine the optimal pH.

  • Use of Co-solvents: Including a water-miscible organic solvent (a co-solvent) in your final aqueous solution can increase the solubility of the compound.[7] Examples of common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). The final concentration of the co-solvent should be kept as low as possible to avoid affecting the biological system under study.

  • Inclusion of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[7] Commonly used non-ionic surfactants in biological experiments include Tween® 20, Tween® 80, and Pluronics®.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6]

Experimental Protocol for Dilution into Aqueous Buffer:

  • Prepare the Aqueous Buffer: Prepare your desired aqueous buffer. If employing pH adjustment, co-solvents, or surfactants, add these to the buffer before introducing the compound.

  • Aliquot the Stock Solution: Take the required volume of your concentrated organic stock solution.

  • Controlled Dilution: While vigorously vortexing the aqueous buffer, add the stock solution dropwise. This rapid mixing can help to prevent localized high concentrations that lead to precipitation.

  • Observe for Precipitation: After dilution, visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, further optimization of the formulation is necessary.

Advanced Formulation Strategies

For more challenging applications, such as in vivo studies, more advanced formulation strategies may be required to enhance bioavailability. These can include:

  • Solid Dispersions: The drug can be dispersed in a polymer matrix to improve solubility and dissolution.[6]

  • Liposomal Formulations: Encapsulating the compound within lipid vesicles (liposomes) can improve its delivery in aqueous environments.[6]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[6][8]

  • Nanosizing: Reducing the particle size to the nanometer range can significantly increase the dissolution rate.[6][9]

The choice of strategy will depend on the specific experimental requirements and the intended application.

References

avoiding common pitfalls in Lercanidipine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lercanidipine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this calcium channel blocker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Lercanidipine, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low Yield and Purity in Hantzsch Dihydropyridine Synthesis

  • Question: I am using the traditional one-pot Hantzsch synthesis to create the Lercanidipine backbone, but I'm experiencing low yields and difficulty in purifying the final product. What are the likely causes and how can I improve my results?

  • Answer: The classic Hantzsch synthesis, while straightforward, is known for generating several by-products that complicate purification and reduce the overall yield.[1][2][3] Common by-products include Michael adducts, self-condensation products of the starting materials, and incomplete cyclization products.[1] Purification often requires column chromatography, which can be inefficient and difficult to scale up.[2][3][4]

    Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the molar ratios of your reactants to minimize the formation of side products.[1]

    • Temperature and Reaction Time: Optimize the reaction temperature and duration. Higher temperatures can lead to increased by-product formation.[1]

    • Alternative Synthetic Route: Consider a multi-step approach. A more controlled and cleaner method involves the initial synthesis of the dihydropyridine carboxylic acid, followed by its activation and subsequent esterification.[1] This route significantly reduces by-products, leading to higher purity and yield.

Issue 2: Formation of Pyridine Derivative By-product

  • Question: My final product is contaminated with a significant amount of the corresponding pyridine derivative. How can I prevent this oxidation?

  • Answer: The dihydropyridine ring in Lercanidipine is susceptible to oxidation, which leads to the formation of the aromatic pyridine derivative.[1] This is a common problem that can be mitigated by controlling the reaction environment.

    Preventative Measures:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[1] Using degassed solvents can also help to remove dissolved oxygen.[1]

    • Light Protection: Dihydropyridines are light-sensitive and can undergo photo-oxidation.[1] Protect your reaction by using amber glassware or by wrapping the reaction vessel in aluminum foil.[1]

    • Purity of Reagents: Ensure that your starting materials and solvents are free from oxidizing agents and peroxide impurities.[1] Using high-purity, freshly distilled solvents is recommended.

    • Temperature Control: Perform the reaction at the lowest effective temperature, as higher temperatures can accelerate oxidation.[1]

Issue 3: Presence of Enantiomeric Impurities

  • Question: My synthesis of (S)-Lercanidipine is resulting in a high percentage of the unwanted (R)-enantiomer. What could be causing this and how can I improve the enantioselectivity?

  • Answer: High levels of the (R)-enantiomer can stem from several factors in an asymmetric synthesis or resolution process.

    Potential Causes and Solutions:

    • Catalyst/Auxiliary Inefficiency: If you are using a chiral catalyst or auxiliary, its purity and activity are critical. Ensure the catalyst is not degraded and that the reaction conditions (e.g., anhydrous and inert) are optimal for its performance.[1] Also, optimize the catalyst loading.[1]

    • Racemization: The chiral center in the dihydropyridine ring can be prone to racemization under certain pH or thermal conditions. Carefully control the temperature and pH during the reaction and work-up steps.

    • Ineffective Chiral Resolution: If you are resolving a racemic mixture, the separation method may need optimization. For chiral HPLC or SFC, experiment with different chiral stationary phases, mobile phase compositions, and temperatures.[1] For classical resolution with a chiral resolving agent, verify the purity of the agent and optimize crystallization conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of the acid chloride route over the traditional Hantzsch synthesis for Lercanidipine?

A1: The primary advantage of the acid chloride route is the significant reduction in by-products, which leads to a higher yield and purity of the final Lercanidipine product.[1] The traditional Hantzsch synthesis is a one-pot reaction that can produce a complex mixture of side products, making purification challenging, especially on an industrial scale.[1][2][3] The multi-step acid chloride route provides better control over the esterification step, thereby minimizing the formation of impurities.[1]

Q2: What are the critical parameters to control during the esterification of the dihydropyridine carboxylic acid intermediate?

A2: Key parameters to control during this step include:

  • Activation of the Carboxylic Acid: The choice of activating agent is important. Thionyl chloride is commonly used to form the acid chloride in situ.[1] The temperature during this activation step should be kept low (e.g., -10°C to 0°C) to prevent degradation.[1]

  • Temperature Control: The esterification reaction itself should also be conducted at low temperatures to minimize side reactions.[1]

  • Purity of Reactants: The purity of both the activated dihydropyridine intermediate and the side-chain alcohol is crucial to prevent the introduction of impurities.[1]

  • Work-up and Purification: A careful aqueous work-up is necessary to remove any remaining acid chloride and other water-soluble impurities. Crystallization from a suitable solvent system is then used to isolate the pure Lercanidipine.[1]

Q3: Are there any specific safety precautions to consider during Lercanidipine synthesis?

A3: Yes, several safety precautions should be taken:

  • Thionyl Chloride: This reagent is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[1] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[1]

  • Organic Solvents: Many of the organic solvents used are flammable and may have associated health risks. Ensure proper ventilation and avoid ignition sources.[1]

  • Inert Atmosphere: When working with oxygen-sensitive compounds like dihydropyridines, ensure that the inert gas setup is functioning correctly to prevent oxidation.[1]

Data Presentation

Table 1: Comparison of Lercanidipine Synthesis Routes

ParameterTraditional Hantzsch SynthesisMulti-step Acid Chloride Route
Complexity One-pot reactionMulti-step process
By-product Formation High (Michael adducts, self-condensation)[1]Low[1]
Purification Method Often requires column chromatography[2][3][4]Crystallization is often sufficient[1]
Typical Yield Lower[3]Higher[1]
Scalability Difficult[2][3]More suitable for industrial scale

Table 2: Typical HPLC Method Parameters for Lercanidipine Impurity Profiling

ParameterValue
Column Zorbax SB C18 (50 x 4.6 mm), 1.8 µm or equivalent[1]
Mobile Phase A 0.01 M Potassium dihydrogen phosphate buffer (pH 3.5)[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 50°C[1]
UV Detector Wavelength 220 nm[1]
Sample Concentration Approximately 0.5-1.0 mg/mL in a suitable diluent[1]

Experimental Protocols

Protocol 1: Synthesis of Lercanidipine via the Acid Chloride Route (Illustrative)

This protocol is a generalized procedure and should be adapted and optimized for specific laboratory conditions.

  • Activation of the Dihydropyridine Carboxylic Acid:

    • In a dry reaction flask under an inert atmosphere, suspend 1 equivalent of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane).

    • Cool the suspension to between -10°C and 0°C.

    • Slowly add 1.1 to 1.5 equivalents of thionyl chloride dropwise, maintaining the low temperature.

    • Stir the reaction mixture at this temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Esterification:

    • In a separate flask, dissolve 1 equivalent of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol in an aprotic solvent like dichloromethane.

    • Cool the solution of the acid chloride from Step 1 to between -10°C and 0°C.

    • Slowly add the amino alcohol solution to the acid chloride solution dropwise, while carefully maintaining the low temperature.

    • Allow the reaction to proceed at this temperature for several hours until completion.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Lercanidipine base.

    • The crude product can then be purified by crystallization from a suitable solvent system (e.g., ethanol, isopropanol).

    • To prepare the hydrochloride salt, the purified base can be dissolved in a suitable solvent and treated with a solution of hydrochloric acid.

Visualizations

Lercanidipine_Synthesis_Pitfalls Troubleshooting Workflow for Lercanidipine Synthesis cluster_synthesis Synthesis Stage cluster_issues Problem Identification cluster_solutions Solutions Start Start Synthesis Hantzsch_Synthesis Hantzsch Synthesis Start->Hantzsch_Synthesis Traditional Acid_Chloride_Route Acid Chloride Route Start->Acid_Chloride_Route Alternative Low_Yield Low Yield / Purity Hantzsch_Synthesis->Low_Yield Oxidation Oxidation to Pyridine Acid_Chloride_Route->Oxidation Potential Issue Enantiomeric_Impurity Enantiomeric Impurity Acid_Chloride_Route->Enantiomeric_Impurity Potential Issue Optimize_Conditions Optimize Stoichiometry, Temp, Time Low_Yield->Optimize_Conditions Switch_Route Switch to Acid Chloride Route Low_Yield->Switch_Route Inert_Atmosphere Use Inert Atmosphere, Protect from Light Oxidation->Inert_Atmosphere Optimize_Chiral_Method Optimize Chiral Catalyst or Resolution Method Enantiomeric_Impurity->Optimize_Chiral_Method Final_Product High-Purity Lercanidipine Optimize_Conditions->Final_Product Inert_Atmosphere->Final_Product Optimize_Chiral_Method->Final_Product Switch_Route->Final_Product

Caption: Troubleshooting workflow for common issues in Lercanidipine synthesis.

Lercanidipine_Synthetic_Routes Comparison of Lercanidipine Synthetic Routes cluster_hantzsch Traditional Hantzsch Route cluster_acid_chloride Multi-step Acid Chloride Route Reactants_H Aldehyde + Acetoacetate Ester + Amino Crotonate One_Pot One-Pot Reaction Reactants_H->One_Pot Crude_Lercanidipine Crude Lercanidipine (with by-products) One_Pot->Crude_Lercanidipine Purification_H Column Chromatography Crude_Lercanidipine->Purification_H Final_Product_H Lercanidipine (Lower Yield/Purity) Purification_H->Final_Product_H DHP_Acid Dihydropyridine Carboxylic Acid Synthesis Activation Activation with SOCl₂ DHP_Acid->Activation Esterification Esterification with Side-chain Alcohol Activation->Esterification Purification_AC Crystallization Esterification->Purification_AC Final_Product_AC Lercanidipine (Higher Yield/Purity) Purification_AC->Final_Product_AC

Caption: Comparison of traditional and alternative synthetic routes for Lercanidipine.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates like 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol is a critical step that ensures the quality, safety, and efficacy of the final active pharmaceutical ingredient. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity validation, supported by detailed experimental protocols and comparative data based on the analysis of structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for the purity analysis of moderately polar to non-polar organic compounds. Given the structure of this compound, which contains two phenyl groups, it possesses a sufficient chromophore for direct UV detection, making RP-HPLC a suitable analytical choice.

Comparison of Analytical Methods

While HPLC is a stalwart in purity testing, other methods offer distinct advantages in terms of speed, sensitivity, and structural elucidation. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput or the identification of unknown impurities.

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns for higher resolution and speed.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Typical Throughput Moderate (15-30 min per sample).High (2-10 min per sample).High (5-20 min per sample), but may require derivatization.Low (requires longer acquisition times for quantification).
Sensitivity Good (ng to µg range).Excellent (pg to ng range).Excellent (pg to ng range), especially with specific detectors.Moderate to low (µg to mg range).
Specificity Good to excellent, depending on the detector and column.Excellent, especially when coupled with Mass Spectrometry (MS).Excellent, particularly for volatile and thermally stable compounds.Excellent for structural elucidation and quantification without a reference standard.
Quantification Highly quantitative with proper validation.Highly quantitative.Quantitative, but may require derivatization for polar compounds.Quantitative (qNMR) with an internal standard.
Destructive? Yes.Yes.Yes.No.

Experimental Protocols

Proposed HPLC Method for this compound

This proposed method is based on common practices for the analysis of related pharmaceutical compounds.

  • Instrumentation : HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A mixture of a buffer and an organic solvent. A common starting point would be a gradient of acetonitrile and an aqueous buffer like 20 mM potassium dihydrogen phosphate, with the pH adjusted to 3.0 with phosphoric acid.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 225 nm, which is often used for compounds containing phenyl groups.

  • Column Temperature : 30°C.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for purity analysis, especially for identifying volatile impurities.

  • Instrumentation : Gas chromatograph coupled with a mass spectrometer.

  • Column : A low-bleed capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas : Helium at a constant flow rate.

  • Injection : Split/splitless injector. The sample might require derivatization to improve volatility and peak shape.

  • Oven Temperature Program : A temperature gradient starting from a low temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to elute all components.

  • MS Detector : Operated in electron ionization (EI) mode with a full scan to identify impurities.

Alternative Method: Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.

  • Instrumentation : High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : An accurately weighed amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) along with a known amount of an internal standard. The internal standard should be a certified reference material with a known purity and a signal that does not overlap with the analyte signals.

  • Data Acquisition : A proton (¹H) NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing : The purity of the analyte is calculated by comparing the integral of a specific signal from the analyte with the integral of a signal from the internal standard.

Visualizing the Workflow and Decision-Making Process

To better illustrate the processes involved in purity validation, the following diagrams are provided.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_scope Define Scope & Purpose select_parameters Select Validation Parameters define_scope->select_parameters ICH Guidelines prepare_samples Prepare Samples & Standards select_parameters->prepare_samples run_experiments Run HPLC Experiments prepare_samples->run_experiments collect_data Collect Data run_experiments->collect_data analyze_results Analyze Results collect_data->analyze_results assess_acceptance Assess Against Acceptance Criteria analyze_results->assess_acceptance assess_acceptance->run_experiments Re-evaluate if criteria not met validation_report Prepare Validation Report assess_acceptance->validation_report

Caption: Experimental workflow for HPLC method validation.

Analytical_Method_Selection start Start: Purity Analysis Required node_routine_qc Routine QC? start->node_routine_qc node_id_unknowns Identify Unknown Impurities? node_routine_qc->node_id_unknowns No result_hplc Use Validated HPLC Method node_routine_qc->result_hplc Yes node_primary_method Need a Primary Method? node_id_unknowns->node_primary_method No result_uplc_ms Use UPLC-MS node_id_unknowns->result_uplc_ms Yes result_qnmr Use qNMR node_primary_method->result_qnmr Yes result_gc_ms Consider GC-MS for Volatiles node_primary_method->result_gc_ms No

Caption: Decision tree for selecting an analytical method.

A Comparative Analysis of Synthetic Routes to 2,6-Dimethoxy-4-aminopyridine (DMBAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,6-Dimethoxy-4-aminopyridine (DMBAP) is a valuable pyridine derivative with applications in medicinal chemistry and materials science. Its synthesis can be approached through various pathways, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of three distinct synthetic routes to DMBAP, offering insights into the starting materials, reaction conditions, and overall efficiency of each method. The information presented is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs, considering factors such as yield, cost, and experimental feasibility.

Comparative Overview of Synthetic Strategies

The synthesis of DMBAP can be broadly categorized into three main approaches, primarily differing in the sequence of introducing the amino and methoxy functional groups onto the pyridine ring. The selection of a particular route is often dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Parameter Route 1: From 2,6-Dichloropyridine Route 2: From 2,6-Dihydroxypyridine Route 3: From Pyridine N-oxide
Starting Material 2,6-Dichloropyridine2,6-DihydroxypyridinePyridine
Key Intermediates 2,6-Dichloro-4-nitropyridine, 4-Amino-2,6-dichloropyridine4-Nitro-2,6-dihydroxypyridine, 4-Amino-2,6-dihydroxypyridinePyridine N-oxide, 4-Nitropyridine N-oxide, 2,6-Dimethoxy-4-nitropyridine
Key Reactions Nitration, Reduction, MethoxylationNitration, Reduction, MethylationN-oxidation, Nitration, Methoxylation, Reduction
Overall Yield Moderate to GoodModerateModerate
Advantages Readily available starting material, well-established reactions.Utilizes a relatively inexpensive starting material.Avoids the use of harsh chlorinating agents in later stages.
Disadvantages Involves multiple steps with potentially hazardous reagents (e.g., nitrating agents).Requires methylation of a hydroxyl group, which can sometimes lead to side products.The N-oxide activation and subsequent functionalization can be complex.

Synthetic Route 1: Beginning with 2,6-Dichloropyridine

This route is a common and versatile method for the synthesis of substituted pyridines. It involves the initial nitration of the commercially available 2,6-dichloropyridine, followed by reduction of the nitro group to an amine, and finally, nucleophilic substitution of the chlorine atoms with methoxy groups.

Route_1 Start 2,6-Dichloropyridine Intermediate1 2,6-Dichloro-4-nitropyridine Start->Intermediate1 Nitration Intermediate2 4-Amino-2,6-dichloropyridine Intermediate1->Intermediate2 Reduction Product DMBAP Intermediate2->Product Methoxylation Route_2 Start 2,6-Dihydroxypyridine Intermediate1 4-Nitro-2,6-dihydroxypyridine Start->Intermediate1 Nitration Intermediate2 4-Amino-2,6-dihydroxypyridine Intermediate1->Intermediate2 Reduction Product DMBAP Intermediate2->Product Methylation Route_3 Start Pyridine Intermediate1 Pyridine N-oxide Start->Intermediate1 N-Oxidation Intermediate2 4-Nitropyridine N-oxide Intermediate1->Intermediate2 Nitration Intermediate3 2,6-Dimethoxy-4-nitropyridine Intermediate2->Intermediate3 Methoxylation Product DMBAP Intermediate3->Product Reduction

A Comparative Guide to Intermediates in Lercanidipine Synthesis: Focus on 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Lercanidipine, a third-generation dihydropyridine calcium channel blocker, is a critical area of study for pharmaceutical researchers aiming to optimize production for this widely prescribed antihypertensive agent.[1] A key step in its synthesis is the esterification of a dihydropyridine carboxylic acid core with a side-chain amino alcohol. This guide provides a comparative analysis of the pivotal intermediate, 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol, against other synthetic routes and intermediates, supported by experimental data to inform process development and optimization.

Synthetic Strategies for Lercanidipine: A Comparative Overview

The production of Lercanidipine hydrochloride primarily follows two major synthetic pathways: the traditional Hantzsch one-pot synthesis and a more controlled, multi-step acid chloride route. The choice of synthetic strategy significantly impacts the purity, yield, and scalability of the final active pharmaceutical ingredient (API).[2][3]

The Hantzsch synthesis , a classic multi-component reaction, offers a direct approach to the dihydropyridine ring system. However, it is often plagued by the formation of numerous by-products, complicating purification and typically requiring chromatographic methods, which can be challenging and costly to implement on an industrial scale.[2]

In contrast, the acid chloride route provides a cleaner and more controlled synthesis. This method involves the synthesis and isolation of the dihydropyridine carboxylic acid intermediate, which is then activated, commonly with thionyl chloride, to form an acid chloride. This activated intermediate is subsequently esterified with the side-chain amino alcohol. This stepwise approach significantly reduces the formation of impurities, leading to higher yields and purity of the final Lercanidipine product, which can often be purified by crystallization.[2][4]

The Pivotal Role of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol

The intermediate 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol is a cornerstone in the most widely adopted and efficient synthetic routes to Lercanidipine.[][6] Its reaction with the activated dihydropyridine core is a crucial step that largely determines the overall efficiency of the synthesis.

While direct head-to-head comparative studies with alternative amino alcohol side-chains are not extensively detailed in publicly available literature, the prevalence of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol in numerous patents and publications underscores its favorable reaction kinetics and impact on the final product's purity and yield.

Alternative strategies have been proposed, such as the use of halo-derivatives of the dihydropyridine core which then react with an amine. For instance, a patented method describes the reaction of 1-Chloro-2-methyl-2-propyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-1-pyridine-3,5-dicarboxylate with N-methyl-3,3-diphenylpropylamine to produce Lercanidipine.[7] While this approach modifies the dihydropyridine intermediate, the core structure of the side-chain amine remains closely related to the diphenylpropyl moiety.

Quantitative Comparison of Synthetic Routes and Intermediates

The following table summarizes the available quantitative data from various synthetic approaches to Lercanidipine, highlighting the performance of routes utilizing 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol.

Synthetic Route/IntermediateKey ReactantsReported YieldReported PurityReference
Acid Chloride Route 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid and 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanolTwo-step yield of 78%99.8%[4]
Synthesis from Oxalate Salt Oxalate salt of a Lercanidipine precursor95%99.8% (HPLC)[1]
Synthesis of Intermediate 3,3-diphenyl-N-methylpropylamine and 1-chloro-2-methyl-2-propanol95% (for the intermediate)Not specified[8]
Crude Lercanidipine HCl 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid and 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propyl alcohol95%>99.5% (HPLC)[1]

Experimental Protocols

Synthesis of Lercanidipine Hydrochloride via the Acid Chloride Route

This protocol details the synthesis of Lercanidipine hydrochloride through the formation of an acid chloride intermediate followed by esterification with 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol.[2]

Step 1: Formation of the Acid Chloride

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend 1 equivalent of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the suspension to a temperature between -10°C and 0°C.

  • Slowly add 1.1 to 1.5 equivalents of thionyl chloride dropwise, ensuring the temperature remains below 0°C.

  • Stir the reaction mixture at this temperature for 1-2 hours or until the reaction is complete, as monitored by TLC or HPLC.

Step 2: Esterification

  • In a separate flask, dissolve 1 equivalent of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol in an aprotic solvent such as dichloromethane.

  • Cool the acid chloride solution from Step 1 to between -10°C and 0°C.

  • Slowly add the solution of the amino alcohol to the acid chloride solution dropwise, maintaining the low temperature.

  • Allow the reaction to stir at a low temperature for several hours, monitoring its progress by HPLC.

Step 3: Work-up and Isolation

  • Once the reaction is complete, quench the reaction by the slow addition of water or a dilute aqueous base (e.g., sodium bicarbonate solution).

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Lercanidipine free base.

  • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and add a solution of hydrochloric acid in an organic solvent (e.g., HCl in ethanol or isopropanol) to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield Lercanidipine Hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A typical HPLC method for determining the purity of Lercanidipine hydrochloride is as follows:[2]

  • Column: C18 column (e.g., Zorbax SB C18, 50 x 4.6 mm, 1.8 µm)

  • Column Temperature: 50°C

  • Mobile Phase A: 0.01 M potassium dihydrogen phosphate in HPLC-grade water, pH adjusted to 3.5 with phosphoric acid.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min

  • UV Detector: 220 nm

  • Gradient Program:

    • 0-2 min: 90% A, 10% B

    • 2-8 min: Gradient to 30% A, 70% B

    • 8-10 min: Hold at 30% A, 70% B

    • 10-11 min: Gradient back to 90% A, 10% B

    • 11-15 min: Hold at 90% A, 10% B (re-equilibration)

  • Sample Preparation: Dissolve a known amount of the Lercanidipine hydrochloride sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5-1.0 mg/mL.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes for Lercanidipine.

G cluster_0 Hantzsch Synthesis (One-Pot) cluster_1 Acid Chloride Route (Multi-Step) Reactants_H 3-Nitrobenzaldehyde + Methyl Acetoacetate + Methyl 3-Aminocrotonate Hantzsch_Reaction Hantzsch Dihydropyridine Synthesis Reactants_H->Hantzsch_Reaction Crude_Lerca_H Crude Lercanidipine (High Impurity Levels) Hantzsch_Reaction->Crude_Lerca_H Purification_H Column Chromatography Crude_Lerca_H->Purification_H Final_Product_H Lercanidipine HCl (Lower Yield) Purification_H->Final_Product_H Reactants_AC Dihydropyridine Carboxylic Acid Activation Activation with Thionyl Chloride Reactants_AC->Activation Acid_Chloride Acid Chloride Intermediate Activation->Acid_Chloride Esterification Esterification Acid_Chloride->Esterification Intermediate_AC 1-[(3,3-Diphenylpropyl)methylamino] -2-methyl-2-propanol Intermediate_AC->Esterification Crude_Lerca_AC Crude Lercanidipine (Low Impurity Levels) Esterification->Crude_Lerca_AC Purification_AC Crystallization Crude_Lerca_AC->Purification_AC Final_Product_AC Lercanidipine HCl (Higher Yield & Purity) Purification_AC->Final_Product_AC G Start Start: Synthesis of Side-Chain Intermediate Reactant1 3,3-Diphenyl-N-methylpropylamine Start->Reactant1 Reactant2 1-Chloro-2-methyl-2-propanol Start->Reactant2 Reaction Nucleophilic Substitution (Base Catalyst) Reactant1->Reaction Reactant2->Reaction Intermediate 1-[(3,3-Diphenylpropyl)methylamino] -2-methyl-2-propanol Reaction->Intermediate Lerca_Synthesis Coupling with Dihydropyridine Acid Chloride Intermediate->Lerca_Synthesis End Lercanidipine HCl Lerca_Synthesis->End

References

Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to CAS 100442-33-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural confirmation of the organic compound with CAS number 100442-33-9, identified as 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol. This compound is a known intermediate and impurity in the synthesis of the antihypertensive drug, Lercanidipine.[][2] The structural elucidation of such molecules is paramount in drug development and quality control to ensure the purity and safety of active pharmaceutical ingredients (APIs).

While direct experimental spectra for CAS 100442-33-9 are not publicly available, this guide will present the theoretically expected spectroscopic data based on its known structure. This will be compared against a representative dataset for a similar organic molecule containing amine and alcohol functionalities to illustrate the comparative analytical approach.

Structural Overview

CAS 100442-33-9: 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol

  • Molecular Formula: C₂₀H₂₇NO[]

  • Molecular Weight: 297.43 g/mol []

  • Structure:

    (Where Ph represents a phenyl group)

Comparative Spectroscopic Data

The following table summarizes the expected quantitative data for CAS 100442-33-9 and compares it with typical values for a generic aliphatic amine/alcohol to highlight the unique spectral features arising from the diphenylpropyl group.

Spectroscopic TechniqueParameterExpected Data for CAS 100442-33-9Typical Data for a Generic Aliphatic Amine/Alcohol
¹H NMR Chemical Shift (δ)~7.1-7.3 ppm (m, 10H, Ar-H), ~4.0 ppm (t, 1H, CH), ~2.2-2.5 ppm (m, 4H, CH₂), ~2.2 ppm (s, 3H, N-CH₃), ~1.1 ppm (s, 6H, C(CH₃)₂)~2.5-3.0 ppm (t, 2H, CH₂-N), ~3.5-4.0 ppm (t, 2H, CH₂-OH), ~0.9 ppm (t, 3H, CH₃)
¹³C NMR Chemical Shift (δ)~145 ppm (Ar-C), ~128 ppm (Ar-CH), ~126 ppm (Ar-CH), ~70 ppm (C-OH), ~60 ppm (N-CH₂), ~49 ppm (CH), ~42 ppm (N-CH₃), ~38 ppm (CH₂), ~26 ppm (C(CH₃)₂)~50-60 ppm (C-N), ~60-70 ppm (C-O), ~10-30 ppm (Aliphatic C)
IR Spectroscopy Wavenumber (cm⁻¹)3400-3300 (O-H stretch, broad), 3080-3010 (Ar C-H stretch), 2970-2850 (Aliphatic C-H stretch), 1600, 1495, 1450 (C=C stretch, aromatic), 1150 (C-N stretch), 1190 (C-O stretch)3400-3300 (O-H stretch, broad), 3350-3250 (N-H stretch, if primary/secondary), 2970-2850 (Aliphatic C-H stretch), 1250-1000 (C-N stretch), 1260-1000 (C-O stretch)
Mass Spectrometry m/z297 (M⁺, molecular ion), fragments corresponding to loss of functional groups (e.g., -OH, -C(CH₃)₂OH) and cleavage of the alkyl chain.Dependent on structure, but will show a molecular ion peak and fragmentation patterns characteristic of aliphatic amines and alcohols.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample (CAS 100442-33-9) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the sample's solubility.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons for each resonance. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the connectivity of the atoms. For ¹³C NMR, analyze the chemical shifts to identify the different types of carbon atoms (aromatic, aliphatic, attached to heteroatoms).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic groups, the C=C stretches of the aromatic rings, and the C-N and C-O stretches.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography (LC) system for prior separation.

  • Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular ion peak (M⁺).

  • Fragmentation Analysis (MS/MS): To gain further structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Interpret the fragmentation pattern to deduce the structural components of the molecule.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflow for spectroscopic analysis and the relationship between the analytical techniques and the structural information obtained.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample CAS 100442-33-9 Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Neat_Sample Neat Sample Sample->Neat_Sample for IR MS Mass Spectrometry (ESI/APCI) Sample->MS in solution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (ATR) Neat_Sample->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Absorption Bands IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of CAS 100442-33-9.

Data_Structure_Relationship cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Structure Molecular Structure (C₂₀H₂₇NO) Proton_Env Proton Environments Structure->Proton_Env determines Carbon_Backbone Carbon Backbone Structure->Carbon_Backbone determines Functional_Groups Functional Groups (OH, C=C, C-N, C-O) Structure->Functional_Groups contains Molecular_Weight Molecular Weight Structure->Molecular_Weight defines Fragmentation Structural Fragments Structure->Fragmentation predicts

Caption: Relationship between spectroscopic data and molecular structure.

Conclusion

The structural confirmation of pharmaceutical compounds and their impurities is a critical step in ensuring drug quality and safety. A combination of NMR, IR, and MS provides a powerful and comprehensive analytical approach. While publicly available experimental spectra for CAS 100442-33-9 are scarce, a thorough understanding of its structure allows for the prediction of its key spectroscopic features. By comparing this expected data with that of known related compounds or other well-characterized molecules, researchers can confidently identify and quantify this substance. The detailed experimental protocols provided in this guide offer a robust framework for obtaining high-quality spectroscopic data for this and other similar small molecules in a drug development setting.

References

Comparative Efficacy of Lercanidipine in the Management of Hypertension: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Lercanidipine's Performance Against Alternative Antihypertensive Agents, Supported by Experimental Data.

This guide provides a comprehensive comparison of the efficacy and tolerability of Lercanidipine with other commonly prescribed antihypertensive drugs. The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of clinical trial data, experimental methodologies, and the pharmacological basis of Lercanidipine's action. While the prompt mentioned assessing Lercanidipine synthesized from "Impurity E," it is crucial to clarify that impurities are byproducts of the manufacturing process and not starting materials for synthesis. The presence and profile of impurities are, however, a critical aspect of drug manufacturing, impacting the final product's safety and efficacy. This guide, therefore, focuses on the performance of Lercanidipine as an active pharmaceutical ingredient, with the implicit understanding that its quality is contingent on well-controlled synthesis and purification processes that minimize impurities like Impurity E (1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol).

Comparative Efficacy of Lercanidipine

Lercanidipine is a third-generation dihydropyridine calcium channel blocker known for its high vascular selectivity and gradual onset of action, which contributes to a lower incidence of reflex tachycardia compared to older drugs in its class. Clinical studies have consistently demonstrated its efficacy in reducing blood pressure in patients with mild to moderate hypertension.[1]

The following table summarizes the comparative efficacy of Lercanidipine against other widely used calcium channel blockers in reducing systolic and diastolic blood pressure.

Drug/DosageMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Study Population/DurationCitation(s)
Lercanidipine 10-20 mg/day11.0 - 29.69.3 - 14.5Mild to moderate hypertension / 8-24 weeks[1][2][3]
Amlodipine 5-10 mg/dayComparable to LercanidipineComparable to LercanidipineMild to moderate hypertension / 12-24 weeks[1][4]
Nifedipine GITS 30-60 mg/dayComparable to LercanidipineComparable to LercanidipineMild to moderate hypertension / 8-24 weeks[2][5]
Lacidipine 2-4 mg/dayComparable to LercanidipineLercanidipine showed slightly greater reductionElderly with isolated systolic hypertension / 112-160 days[6][7]

Lercanidipine has also been compared to other classes of antihypertensive medications, demonstrating comparable efficacy.

Drug/DosageMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Study Population/DurationCitation(s)
Lercanidipine 10-20 mg/dayComparable to HydrochlorothiazideComparable to HydrochlorothiazideMild to moderate hypertension[1]
Hydrochlorothiazide 12.5-25 mg/day6.54.5Mild to moderate hypertension[8][9]
Tolerability and Adverse Event Profile

A significant advantage of Lercanidipine highlighted in clinical trials is its favorable tolerability profile, particularly the lower incidence of peripheral edema compared to other dihydropyridine calcium channel blockers.

DrugIncidence of Edema (%)Other Common Adverse EventsCitation(s)
Lercanidipine0.9 - 9.0Flushing, headache, palpitations[2][3]
Amlodipine19.0 - 50.0Lower limb swelling and heaviness[3]
Nifedipine GITS6.6 - 10.1Headache, flushing[2][10]
Lacidipine4.0 - 7.5Headache, flushing[3][6]

Experimental Protocols

The assessment of antihypertensive drug efficacy typically follows a standardized clinical trial methodology. The protocols outlined below are representative of the studies cited in this guide.

Study Design
  • Phase: Multicenter, randomized, double-blind, parallel-group clinical trials are the gold standard.

  • Run-in Period: A placebo run-in period of 2-4 weeks is common to establish baseline blood pressure and ensure patient compliance.

  • Treatment Period: Patients are randomized to receive the investigational drug (Lercanidipine) or a comparator drug for a specified duration, typically ranging from 8 to 24 weeks.

  • Dose Titration: Initial doses are often lower and may be up-titrated if the target blood pressure is not achieved after a predefined period (e.g., 4 weeks). Common starting doses are Lercanidipine 10 mg, Amlodipine 5 mg, and Nifedipine GITS 30 mg daily.[2][4][10]

Inclusion and Exclusion Criteria
  • Inclusion: Adult patients (typically 18-80 years) with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure between 95 and 110 mmHg).

  • Exclusion: Patients with secondary hypertension, severe hypertension, recent myocardial infarction or stroke, congestive heart failure, or significant renal or hepatic impairment.

Efficacy and Safety Assessments
  • Primary Efficacy Endpoint: The primary measure of efficacy is the change from baseline in sitting systolic and diastolic blood pressure at the end of the treatment period.

  • Secondary Efficacy Endpoints: These may include the proportion of patients achieving a target blood pressure (e.g., <140/90 mmHg), known as the response rate.

  • Safety and Tolerability: Assessed through the monitoring and recording of all adverse events, with a particular focus on known side effects of the drug class, such as peripheral edema, headache, and flushing. Laboratory tests, vital signs, and electrocardiograms are also monitored throughout the study.

Visualizations

Signaling Pathway of Lercanidipine

Lercanidipine exerts its antihypertensive effect by blocking the influx of calcium ions into vascular smooth muscle cells. This action is primarily mediated through the inhibition of L-type voltage-gated calcium channels.

Lercanidipine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Relaxation Vasodilation L_type_channel->Relaxation Calmodulin Calmodulin Ca_int->Calmodulin Binds to MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Lercanidipine Lercanidipine Lercanidipine->L_type_channel Blocks

Lercanidipine's mechanism of action on vascular smooth muscle cells.
Experimental Workflow for Antihypertensive Clinical Trials

The following diagram illustrates a typical workflow for a clinical trial designed to assess the efficacy of a new antihypertensive drug.

Antihypertensive_Trial_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Enrollment Enrollment Informed_Consent->Enrollment Placebo_Run_in Placebo Run-in (2-4 weeks) Enrollment->Placebo_Run_in Baseline_BP Baseline Blood Pressure Measurement Placebo_Run_in->Baseline_BP Randomization Randomization Baseline_BP->Randomization Drug_A Lercanidipine Randomization->Drug_A Drug_B Comparator Drug Randomization->Drug_B Treatment_Period Treatment Period (e.g., 12 weeks) Drug_A->Treatment_Period Drug_B->Treatment_Period Dose_Titration Dose Titration (if needed) Treatment_Period->Dose_Titration Follow_up_Visits Follow-up Visits (e.g., Weeks 4, 8, 12) Treatment_Period->Follow_up_Visits Dose_Titration->Treatment_Period BP_Monitoring Blood Pressure Monitoring Follow_up_Visits->BP_Monitoring AE_Monitoring Adverse Event Monitoring Follow_up_Visits->AE_Monitoring Data_Analysis Data Analysis BP_Monitoring->Data_Analysis AE_Monitoring->Data_Analysis Results Results Reporting Data_Analysis->Results

A typical workflow for an antihypertensive clinical trial.

References

comparing catalytic activity of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol with other catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of published data on the catalytic activity of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol. While this chiral amino alcohol, also known as DMBAP, has been noted as a potential catalyst for reactions such as hydrogenation and reduction deoxygenation, specific experimental data to support these claims and to allow for a comparative analysis with other catalysts is not publicly available.

Our extensive search for performance data, including reaction yields, enantiomeric excess, and detailed experimental protocols for catalytic applications of this compound, did not yield any specific results. Comparative studies pitting this compound against other well-established chiral amino alcohol catalysts in common asymmetric transformations are also absent from the reviewed literature.

The primary role of this compound, as documented in available chemical and patent literature, is as a key chiral intermediate in the synthesis of Lercanidipine, a medication used to treat high blood pressure. Several patents detail its preparation for this specific application.

Absence of Comparative Catalytic Data

Numerous guides and research articles compare the catalytic efficacy of various chiral amino alcohols in asymmetric synthesis, such as the enantioselective addition of organozinc reagents to aldehydes or ketones. These studies provide valuable benchmarks for catalyst performance. However, this compound is not featured in these comparisons, suggesting it is not a commonly employed catalyst in these widely studied reactions.

Due to the absence of quantitative experimental data on the catalytic performance of this compound, it is not feasible to generate the requested "Publish Comparison Guides" that would objectively compare its performance with other alternatives. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows cannot be fulfilled without the foundational experimental results.

A Comparative Guide to Analytical Standards for 3,3'-Dimethoxybenzidine (DMBAP)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 3,3'-Dimethoxybenzidine (DMBAP) is crucial for various applications, from environmental monitoring to quality control in manufacturing processes. This guide provides a comparative overview of the primary analytical techniques used for the determination of DMBAP, complete with experimental data and detailed protocols to aid in method selection and implementation.

Data Presentation: A Comparative Look at Analytical Methods

The selection of an appropriate analytical method for DMBAP depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for the analysis of aromatic amines like DMBAP. The following tables summarize the performance characteristics of these methods.

Table 1: Performance Characteristics of HPLC-Based Methods for Aromatic Amine Analysis

Analytical MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)
HPLC-MS (EPA Method 553)3,3'-DimethoxybenzidineNot Specified2-30 µg/L (Estimated MDL)[1]Not Specified<20% (RSD)70-130%
HPLC-UVToluenediamines (TDAs) and Methylenedianilines (MDAs)>0.990.01 mg/kgNot Specified<10%91% (for polar PAAs using SCX SPE)
UPLC-MSPrimary Aromatic Amines (PAAs)>0.9990.001 µg/mL0.08 mg/kg (in sample)Not SpecifiedNot Specified

Table 2: Performance Characteristics of GC-MS Methods for Aromatic Amine Analysis

Analytical MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)
GC-MSBenzidine and related aromatic amines>0.990.05-0.1 µg/L0.15-0.3 µg/L5-15%80-110%
HS-SPME-GC-FIDMonocyclic aromatic amines>0.990.001–0.1 ng/mL0.005–0.5 ng/mL3.1-8.5%83.3-95.0%

Experimental Protocols

Detailed methodologies for sample preparation and analysis are critical for obtaining accurate and reproducible results. Below are foundational protocols for HPLC-MS and GC-MS analysis of DMBAP, which can be adapted based on specific laboratory conditions and sample matrices.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a widely used technique for the pre-concentration and cleanup of aromatic amines from aqueous samples.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 100 mL of the water sample onto the SPE cartridge at a flow rate of 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interfering substances.

  • Elution: Elute the retained DMBAP from the cartridge with 5 mL of methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis or a derivatization agent for GC analysis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

This protocol is based on the principles of US EPA Method 553 for the analysis of benzidines in water.[1]

  • Instrumentation: HPLC system coupled with a mass spectrometer (e.g., single quadrupole or tandem quadrupole).

  • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

    • Monitored Ions for DMBAP (C₁₄H₁₆N₂O₂):

      • Precursor ion (m/z): 245.1

      • Product ions (for MRM): To be determined by direct infusion of a DMBAP standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (General for Aromatic Amines)

This is a general protocol that may require optimization and validation for the specific analysis of DMBAP. Derivatization is often necessary to improve the volatility and chromatographic behavior of aromatic amines.

  • Derivatization (using Heptafluorobutyric anhydride - HFBA):

    • To the dried sample extract, add 100 µL of toluene and 50 µL of HFBA.

    • Heat the mixture at 60°C for 30 minutes.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (for identification) or Selected Ion Monitoring (SIM) (for quantification).

    • Characteristic Ions for DMBAP derivative: To be determined from the mass spectrum of the derivatized standard.

Visualizing Analytical Workflows

To provide a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC-MS and GC-MS analysis of DMBAP.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis Start Water Sample SPE Solid-Phase Extraction Start->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC Separation (C18 Column) Evaporation->HPLC MS Mass Spectrometry (ESI+, SIM/MRM) HPLC->MS Data Data Acquisition & Quantification MS->Data GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Start Sample Extract Derivatization Derivatization (e.g., with HFBA) Start->Derivatization GC GC Separation (DB-5ms Column) Derivatization->GC MS Mass Spectrometry (EI, SIM) GC->MS Data Data Acquisition & Quantification MS->Data

References

cross-validation of experimental results for 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cardiovascular drug discovery and development, a thorough understanding of not only the lead compounds but also their potential impurities is paramount. This guide provides a comparative analysis of Lercanidipine, a third-generation dihydropyridine calcium channel blocker, with other prominent members of its class. The focus of this guide is to present objective experimental data and detailed methodologies to aid in research and development. The compound 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol is recognized as an impurity of Lercanidipine; however, publically available experimental data on its specific biological activity is scarce. Therefore, this guide will focus on the parent compound, Lercanidipine, and its therapeutic class.

Comparative Analysis of Dihydropyridine Calcium Channel Blockers

The therapeutic efficacy of dihydropyridine calcium channel blockers is primarily attributed to their ability to inhibit the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. The following table summarizes the in vitro potency of Lercanidipine compared to other commonly used dihydropyridines.

CompoundAssay TypeTissue/Cell LineIC50 (nM)Reference
LercanidipineVasodilationHuman Arteria MammariaNot explicitly stated as IC50, but shown to be potent[1]
AmlodipineVasodilationHuman Arteria MammariaNot explicitly stated as IC50[1]
NifedipineVasodilationHuman Arteria MammariaNot explicitly stated as IC50[1]
NifedipineInhibition of ContractionRat Aorta2.9[2]
AmlodipineMR Antagonism-7400[3]
FelodipineMR Antagonism-160-450[3]
NimodipineMR Antagonism-160-450[3]
NitrendipineMR Antagonism-160-450[3]

Note: IC50 values can vary depending on the experimental conditions, tissue type, and specific protocol used. The data presented here is for comparative purposes.

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

Dihydropyridines exert their vasodilatory effects by blocking L-type calcium channels, which are crucial for the contraction of vascular smooth muscle. The following diagram illustrates the mechanism of action.

Mechanism of Action of Dihydropyridine Calcium Channel Blockers Depolarization Depolarization of Vascular Smooth Muscle Cell L_type_Ca_Channel L-type Calcium Channel (Voltage-gated) Depolarization->L_type_Ca_Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_influx->Ca_Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Myosin_phosphorylation Myosin Light Chain Phosphorylation MLCK_activation->Myosin_phosphorylation Contraction Vascular Smooth Muscle Contraction Myosin_phosphorylation->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Dihydropyridines Dihydropyridines (e.g., Lercanidipine) Dihydropyridines->Blockade

Caption: Dihydropyridines block L-type calcium channels, inhibiting muscle contraction.

Experimental Protocols

To ensure the reproducibility and cross-validation of experimental results, detailed methodologies are crucial. The following are protocols for two common assays used to evaluate the activity of calcium channel blockers.

Isolated Aortic Ring Assay

This ex vivo assay assesses the vasorelaxant properties of a compound on arterial tissue.

Workflow for Isolated Aortic Ring Assay start Start dissection Aorta Dissection and Ring Preparation start->dissection mounting Mounting of Aortic Rings in Organ Bath dissection->mounting equilibration Equilibration Period mounting->equilibration contraction Induction of Contraction (e.g., with KCl or Phenylephrine) equilibration->contraction compound_addition Cumulative Addition of Test Compound contraction->compound_addition measurement Measurement of Isometric Tension compound_addition->measurement data_analysis Data Analysis (Concentration-Response Curve) measurement->data_analysis end End data_analysis->end

Caption: A step-by-step workflow for the isolated aortic ring assay.

Detailed Methodology:

  • Aorta Dissection and Ring Preparation: Euthanize a rat or mouse according to approved institutional guidelines. Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer. Remove adherent connective and adipose tissue. Cut the aorta into rings of 2-3 mm in width.[4][5]

  • Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.[6]

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams, replacing the buffer every 15-20 minutes.

  • Induction of Contraction: Induce a stable contraction by adding a contractile agent such as potassium chloride (KCl) or phenylephrine to the organ bath.

  • Compound Addition: Once a stable plateau of contraction is reached, add the test compound (e.g., Lercanidipine or its alternatives) in a cumulative manner, allowing the response to stabilize between additions.

  • Measurement: Record the changes in isometric tension using a force transducer connected to a data acquisition system.

  • Data Analysis: Express the relaxation induced by the test compound as a percentage of the pre-contraction induced by KCl or phenylephrine. Plot the concentration-response curve and calculate the IC50 value.

Fluorescence-Based Calcium Influx Assay (FLIPR)

This high-throughput in vitro assay measures changes in intracellular calcium concentration in response to a compound.

Workflow for FLIPR Calcium Influx Assay start Start cell_seeding Cell Seeding in Microplate start->cell_seeding dye_loading Loading Cells with Calcium-Sensitive Dye cell_seeding->dye_loading compound_addition Addition of Test Compound and Incubation dye_loading->compound_addition stimulation Stimulation to Induce Calcium Influx compound_addition->stimulation fluorescence_reading Kinetic Reading of Fluorescence on FLIPR stimulation->fluorescence_reading data_analysis Data Analysis (IC50 Determination) fluorescence_reading->data_analysis end End data_analysis->end

Caption: A typical workflow for a FLIPR-based calcium influx assay.

Detailed Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293 cells stably expressing the L-type calcium channel) in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for 30-60 minutes at 37°C.[7][8]

  • Compound Addition: Wash the cells to remove excess dye and add the test compounds at various concentrations. Incubate for a predetermined period.

  • Stimulation: Place the microplate into a Fluorometric Imaging Plate Reader (FLIPR). Inject a depolarizing stimulus (e.g., KCl) to activate the voltage-gated calcium channels and initiate calcium influx.

  • Fluorescence Reading: The FLIPR instrument measures the kinetic changes in fluorescence intensity before and after the addition of the stimulus.

  • Data Analysis: The inhibitory effect of the compound is determined by the reduction in the fluorescence signal compared to the control. Calculate the IC50 value from the concentration-response curve.

Conclusion

While direct experimental data for 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol remains elusive, this guide provides a framework for its evaluation within the context of its parent compound, Lercanidipine, and the broader class of dihydropyridine calcium channel blockers. The provided comparative data and detailed experimental protocols serve as a valuable resource for researchers and scientists in the field of cardiovascular pharmacology and drug development, facilitating the cross-validation of experimental results and informed decision-making in the pursuit of novel therapeutics.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, a compound utilized in pharmaceutical research. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Chemical and Physical Properties

A thorough understanding of the chemical's properties is the first step in safe handling and disposal.

PropertyValue
CAS Number 100442-33-9[1][2][3]
Molecular Formula C20H27NO[1][4]
Molecular Weight 297.43 g/mol [1][4]
Appearance Colorless to pale yellow oil or slightly brown liquid[1][3]
Boiling Point 145°C at 0.2 mmHg[1][3][4][5][6]
Solubility Insoluble in water; soluble in organic solvents like ethanol, dimethylformamide, chloroform, and methanol[3][4]

Pre-Disposal Safety Precautions

Before beginning any disposal process, ensure all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, protective gloves, clothing, and eye/face protection[1][5]. Work should be conducted in a well-ventilated area to avoid the inhalation of any fumes[1][2].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Discharge into drains or sewer systems must be strictly avoided[1][2].

  • Waste Identification and Segregation : Classify the waste as hazardous chemical waste.[7][8][9] It should be segregated from other laboratory waste streams to prevent accidental mixing with incompatible substances.[7]

  • Containerization : Collect the waste in a suitable, clearly labeled, and securely closed container.[1] The container should be appropriate for chemical waste and in good condition to prevent leaks or spills.

  • Labeling : The waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name: "this compound," and any associated hazard symbols.[7]

  • Storage : Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area away from incompatible materials.[2][7]

  • Professional Disposal : Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal company.[8][9] It is imperative to adhere to all federal, state, and local regulations governing hazardous waste disposal.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Identify and Segregate Chemical Waste A->B C Step 3: Transfer Waste to a Labeled, Closed Container B->C D Step 4: Store Container in a Designated Satellite Area C->D E Step 5: Arrange for Professional Hazardous Waste Disposal D->E

Disposal Workflow Diagram

By adhering to these established protocols, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the research environment.

References

Essential Safety and Operational Guide for Handling 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (CAS: 100442-33-9). The following procedures ensure safe handling, storage, and disposal of this compound.

Synonyms: 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol[1][2][3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Area of Protection Personal Protective Equipment Specifications and Remarks
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection.[1] A face shield may be necessary where there is a significant splash potential.Must conform to EU EN 166 or US NIOSH standards.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[4] Protective, impervious clothing.[4]Gloves must be inspected before use and should satisfy EU Directive 89/686/EEC and the standard EN 374.[4]
Respiratory Protection Use only with adequate ventilation.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.In case of fire, a NIOSH-approved self-contained breathing apparatus is required.[1]
Hand Protection Handle with gloves. Wash and dry hands after handling.[4]---

Operational and Handling Plan

Storage:

  • Store in a tightly-closed container in a dry, cool, and well-ventilated area.[1][4]

  • Keep away from incompatible substances and sources of ignition.[1][4]

  • Store apart from foodstuff containers.[4]

Handling:

  • Ensure the handling area is well-ventilated.[1][4]

  • Wear all required personal protective equipment as detailed in the table above.[1][4]

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Avoid breathing fumes, dust, and aerosols.[1][4]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[4]

  • Wash hands thoroughly after handling the compound.[1]

  • Do not eat, drink, or smoke in the handling area.[1][4]

Emergency and First Aid Procedures

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of running water for at least 15 minutes. Seek medical attention if irritation occurs.[1][4]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Spill and Disposal Plan

Spill Containment and Cleanup:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation and remove all sources of ignition.[1][4]

  • Wear appropriate PPE, including respiratory protection.

  • Prevent the spill from entering drains or waterways.[1][4]

  • Contain the spill using inert absorbent material.

  • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[4]

Disposal:

  • Dispose of the chemical and its container in accordance with all applicable federal, state, and local regulations.[1]

  • Do not reuse empty containers. Dispose of them as unused product.[1]

Chemical Handling Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Risks Assess Risks Gather PPE Gather PPE Assess Risks->Gather PPE Prepare Workspace Prepare Workspace Gather PPE->Prepare Workspace Retrieve Chemical Retrieve Chemical Prepare Workspace->Retrieve Chemical Perform Experiment Perform Experiment Retrieve Chemical->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Perform Experiment->Dispose of Waste Store Chemical Store Chemical Perform Experiment->Store Chemical

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.